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Core Science & Biosynthesis

Foundational

Technical Guide: Fmoc-3-nitro-L-tyrosine (CAS 136590-09-5)

Advanced Protocols for Peptide Synthesis and Chemical Biology Applications [1] Executive Summary Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO₂)-OH) is a specialized amino acid building block used in the synthesis of peptides t...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for Peptide Synthesis and Chemical Biology Applications [1]

Executive Summary

Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO₂)-OH) is a specialized amino acid building block used in the synthesis of peptides to probe oxidative stress, protein-protein interactions, and post-translational modifications. Unlike canonical tyrosine, the 3-nitro derivative features a significantly perturbed pKa (~7.2 vs. 10.0 for Tyr), rendering the phenolic hydroxyl group distinct in its reactivity and spectral properties.

This guide details the physicochemical properties, solid-phase peptide synthesis (SPPS) integration, and the "latent" utility of the nitro group as a precursor for site-specific 3-aminotyrosine generation—a critical workflow for chemoselective bioconjugation.

Chemical & Physical Profile

PropertySpecification
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-3-nitro-L-tyrosine
CAS Number 136590-09-5
Molecular Formula C₂₄H₂₀N₂O₂
Molecular Weight 448.43 g/mol
Appearance Off-white to yellow powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
Purity (HPLC) ≥ 98.0%
Chirality L-Enantiomer (ee ≥ 99%)
pKa (Phenolic OH) ~7.2 (Due to electron-withdrawing -NO₂ group)
Storage +2°C to +8°C, Desiccated, Protect from light

Technical Deep Dive: The Nitro-Tyrosine Moiety

The utility of Fmoc-Tyr(3-NO₂)-OH extends beyond simple sequence insertion. The ortho-nitro group exerts a strong electron-withdrawing effect (Inductive and Resonance), which stabilizes the phenolate anion.

The "Unprotected" Phenol Strategy

In standard Fmoc SPPS, Tyrosine side chains require tert-butyl (tBu) protection to prevent O-acylation during coupling. However, Fmoc-Tyr(3-NO₂)-OH is frequently supplied and used with a free phenolic hydroxyl .

  • Mechanism: The nitro group deactivates the nucleophilicity of the phenol oxygen. While the pKa is lower (making it easier to deprotonate by bases like piperidine), the resulting phenolate is resonance-stabilized and sterically hindered, significantly reducing the rate of side-chain acylation compared to native Tyrosine.

  • Risk Mitigation: For long sequences or high-value synthesis, "soft" bases (e.g., lower concentrations of piperidine or use of piperazine) and highly efficient coupling reagents (e.g., HATU/HOAt) are recommended to minimize exposure times.

Application 1: Solid Phase Peptide Synthesis (SPPS)[5][6]

Workflow Visualization

The following diagram illustrates the integration of Fmoc-Tyr(3-NO₂)-OH into a standard SPPS cycle, highlighting the critical decision point for post-synthetic reduction.

SPPS_Workflow Start Resin-Bound Peptide (N-Term Free) Activation Activation (Fmoc-Tyr(3-NO2)-OH + HATU/DIPEA) Start->Activation Coupling Coupling Step (DMF, 45-60 min) Activation->Coupling Wash1 Wash (DMF x3) Coupling->Wash1 Deprotection Fmoc Removal (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF x3, DCM x3) Deprotection->Wash2 Decision Decision Point: Native Nitro-Peptide or Amino-Peptide? Wash2->Decision Cleavage TFA Cleavage (Peptide-Tyr(NO2)) Decision->Cleavage Keep Nitro Group Reduction On-Resin Reduction (SnCl2 or Na2S2O4) Decision->Reduction Convert to Amine Final Peptide-Tyr(NH2) (Ready for Conjugation) Reduction->Final

Figure 1: SPPS workflow for Fmoc-Tyr(3-NO₂)-OH insertion and optional downstream reduction.

Standard Coupling Protocol

Reagents:

  • Fmoc-Tyr(3-NO₂)-OH (3-4 equivalents relative to resin loading)

  • Activator: HATU or HCTU (3.9 equivalents)

  • Base: DIPEA (8 equivalents)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolution: Dissolve Fmoc-Tyr(3-NO₂)-OH and HATU in minimal DMF.

  • Activation: Add DIPEA to the amino acid solution. The solution may turn yellow due to partial phenolate formation; this is normal.

  • Coupling: Add the activated mixture to the resin immediately. Shake/vortex for 45–60 minutes at room temperature.

    • Note: Extended coupling times (>2 hours) should be avoided to prevent potential O-acylation of the unprotected phenol.

  • Monitoring: Verify coupling efficiency via Kaiser test (qualitative) or micro-cleavage HPLC (quantitative).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Application 2: Post-Synthetic Modification (The "Switch")

Fmoc-Tyr(3-NO₂)-OH serves as a "masked" aniline. The nitro group is stable to TFA cleavage but can be reduced to an amine (3-aminotyrosine, 3-AT).[2] This amine has a pKa ~4.7, making it uniquely nucleophilic at acidic pH compared to the N-terminal amine (pKa ~8) and Lysine (pKa ~10.5).

On-Resin Reduction Protocol (Nitro → Amino)

This method is preferred over solution-phase reduction to avoid purification difficulties.

Reagents:

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Solvent: DMF/Phenol/Water (Standard) or DMF/AcOH

Step-by-Step:

  • Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.

  • Reaction Cocktail: Prepare a 1M solution of SnCl₂·2H₂O in DMF.

  • Incubation: Add the reducing solution to the resin. Shake at room temperature for 2–4 hours.

    • Visual Check: The resin color often shifts from yellow (nitro) to colorless/light beige (amine).

  • Washing: Wash extensively with DMF (5x), MeOH (3x), and DCM (3x) to remove tin salts.

  • Result: The residue is now 3-Amino-Tyrosine (Tyr(3-NH₂)).

Chemoselective Labeling

The generated 3-aminotyrosine can be selectively labeled with fluorophores or affinity tags at pH 5.0–5.5 using activated esters (NHS-esters). At this pH, the N-terminal amine and Lysines are protonated (unreactive), while the aniline of 3-AT remains nucleophilic.

Quality Control & Handling

Analytical Verification
  • HPLC: Fmoc-Tyr(3-NO₂)-OH is more hydrophobic than native Tyr. On C18 columns, it typically elutes later than Fmoc-Tyr-OH.

  • UV/Vis: The nitro-tyrosine chromophore exhibits a characteristic absorbance at ~365 nm (pH dependent), which can be used for concentration determination (ε ≈ 4000 M⁻¹cm⁻¹ at pH > 8).

Stability
  • Light Sensitivity: Nitro-aromatics are susceptible to photodecomposition. Store in amber vials.

  • Hygroscopic Nature: Store under inert gas (Argon/Nitrogen) if possible, though standard desiccated storage at 4°C is sufficient for short-term use.

References

  • PubChem. Fmoc-3-nitro-L-tyrosine | C24H20N2O7.[1] National Library of Medicine.[1] Available at: [Link]

  • Souza, J. M., et al. (2008). Protein tyrosine nitration: Functional alteration or just a biomarker? Free Radical Biology and Medicine.
  • Safe Work Australia / Carl Roth. Safety Data Sheet: 3-Nitro-L-tyrosine. Available at: [Link]

Sources

Exploratory

Fmoc-3-nitro-tyr-oh molecular weight and formula

An In-Depth Technical Guide to Fmoc-3-nitro-L-tyrosine: Properties, Synthesis, and Applications Introduction N-α-(9-Fluorenylmethoxycarbonyl)-3-nitro-L-tyrosine, commonly abbreviated as Fmoc-3-nitro-Tyr-OH, is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fmoc-3-nitro-L-tyrosine: Properties, Synthesis, and Applications

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-3-nitro-L-tyrosine, commonly abbreviated as Fmoc-3-nitro-Tyr-OH, is a specialized amino acid derivative that serves as a cornerstone in modern peptide chemistry and biomedical research. Its structure incorporates the standard L-tyrosine framework, modified with two critical chemical moieties: a base-labile Nα-Fmoc protecting group and a nitro group (–NO₂) at the 3-position of the phenolic ring. This unique combination makes it an indispensable tool for the synthesis of peptides containing 3-nitrotyrosine, a post-translational modification (PTM) of significant biological interest.

The nitration of tyrosine residues in proteins is a key biomarker for oxidative and nitrosative stress, conditions implicated in a vast array of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular disease.[1][2] The ability to precisely incorporate 3-nitrotyrosine into synthetic peptides allows researchers to create standards for mass spectrometry, develop specific antibodies, and probe the functional consequences of this modification on protein structure, enzyme activity, and signaling pathways.[1][3][4] This guide provides a comprehensive overview of the physicochemical properties of Fmoc-3-nitro-Tyr-OH, a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and an exploration of its critical role in advancing scientific discovery.

Core Physicochemical Properties

Fmoc-3-nitro-Tyr-OH is typically supplied as a light yellow to yellow solid powder.[5][6] Its core function in peptide synthesis is dictated by the strategic placement of the Fmoc group, which provides temporary protection for the α-amino group during peptide chain elongation.[6] The nitro group is chemically stable throughout the standard Fmoc-based synthesis workflow, allowing for its direct incorporation.

Proper storage and handling are essential for maintaining the integrity of the compound. It should be stored in a cool, dry environment, typically between +2 to +8 °C, to prevent degradation.[6][7]

Data Summary Table
PropertyValueReferences
Molecular Formula C₂₄H₂₀N₂O₇[5][6][7][8][9]
Molecular Weight 448.4 g/mol [6][8]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-nitrophenyl)propanoic acid[5][8]
CAS Number 136590-09-5[5][6][7][9]
Appearance Light yellow to yellow powder[6]
Melting Point 143 - 174 °C[6][7]
Optical Rotation [α]D²⁰ = 15 ± 4° (c=1)[6]
Storage Temperature +2 to +8 °C[6][7]

The Role of Protecting Groups in Peptide Synthesis

Solid-phase peptide synthesis relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[10] The widely adopted Fmoc/tBu strategy leverages the base-labile Fmoc group for Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for side-chain protection.[11]

The Fmoc group is efficiently removed by a secondary amine base, typically piperidine, through a β-elimination mechanism.[12] This deprotection step liberates the N-terminal amine for the next coupling reaction while leaving acid-sensitive side-chain protectors and the resin linkage intact. The structure of Fmoc-3-nitro-Tyr-OH is ideally suited for this strategy.

Caption: Structure of Fmoc-3-nitro-Tyr-OH with key functional groups.

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, self-validating protocol for the incorporation of Fmoc-3-nitro-Tyr-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin). The causality behind each step is explained to ensure trustworthiness and reproducibility.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-3-nitro-Tyr-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagents: e.g., HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Methodology:

  • Resin Swelling (Preparation):

    • Place the peptide-resin in a reaction vessel.

    • Wash and swell the resin with DMF for 15-30 minutes.

    • Causality: Swelling the resin polymer matrix with a solvent like DMF is critical to ensure that all reactive sites are accessible for subsequent chemical steps.

  • Nα-Fmoc Deprotection (Amine Liberation):

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes. Drain and repeat once.

    • Causality: Piperidine, a secondary amine, cleaves the Fmoc group, exposing the free N-terminal amine required for coupling the next amino acid.[13] Two short treatments minimize potential side reactions like aspartimide formation.

  • Washing (Reagent Removal):

    • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and dibenzofulvene byproducts.

    • Causality: Incomplete washing will leave residual base, which would neutralize the subsequent activated amino acid, preventing an efficient coupling reaction.

  • Coupling (Amide Bond Formation):

    • In a separate vial, dissolve Fmoc-3-nitro-Tyr-OH (3-5 equivalents relative to resin capacity) and HBTU (e.g., 0.95 eq. to the amino acid) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the carboxyl group. Allow pre-activation for 5-10 minutes.

    • Causality: The carboxyl group of the incoming amino acid is not reactive enough to form an amide bond on its own. Coupling reagents like HBTU convert it into a highly reactive ester, which is then susceptible to nucleophilic attack by the resin's free amine. DIPEA acts as a non-nucleophilic base to facilitate this activation.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring and Validation (Quality Control):

    • Perform a qualitative Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, requiring a second coupling step.

    • Causality: This self-validating step is crucial for ensuring high fidelity in the peptide sequence. Proceeding with an incomplete coupling would result in deletion sequences, compromising the final product's purity.

  • Final Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle or final cleavage.

SPPS_Workflow Start Start with Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple Activated Fmoc-3-nitro-Tyr-OH Wash1->Couple Monitor 5. Monitor with Kaiser Test Couple->Monitor Wash2 6. Wash with DMF/DCM Monitor->Wash2 Negative (Complete) Recouple Re-couple Amino Acid Monitor->Recouple Positive (Incomplete) Next Proceed to Next Cycle or Final Cleavage Wash2->Next Recouple->Couple

Caption: Workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Applications in Research and Drug Development

Probing Protein Tyrosine Nitration (PTN)

Protein tyrosine nitration is not a genetically encoded modification; it arises from the reaction of tyrosine residues with reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻).[2][4] This modification can alter protein function, disrupt signaling cascades, and is a hallmark of numerous diseases.[4]

  • Mass Spectrometry Standards: The primary challenge in studying PTN is its low abundance in biological systems.[1] Peptides synthesized with Fmoc-3-nitro-Tyr-OH serve as invaluable internal standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. These standards allow for the confident identification and quantification of specific nitration sites on proteins extracted from cells or tissues.[1]

  • Antibody Development: Synthetic nitrotyrosine-containing peptides are used as antigens to generate highly specific antibodies. These antibodies are crucial tools for detecting nitrated proteins in complex biological samples via techniques like Western blotting and immunoprecipitation.[3][14]

PTM_Pathway cluster_stress Cellular Stress cluster_protein Target Protein cluster_consequence Biological Consequence RNS Reactive Nitrogen Species (RNS) e.g., ONOO⁻ ProteinTyr Protein with Tyrosine Residue RNS->ProteinTyr Nitration Event ProteinNitroTyr Nitrated Protein (Altered Function) ProteinTyr->ProteinNitroTyr Disease Disease Pathogenesis (e.g., Neurodegeneration) ProteinNitroTyr->Disease

Caption: Simplified pathway showing RNS-mediated protein tyrosine nitration.

Drug Discovery and Peptide Engineering

The incorporation of non-canonical amino acids is a powerful strategy in drug development. By replacing a standard tyrosine with 3-nitrotyrosine, researchers can modulate a peptide's properties:

  • Enzyme Inhibitors: The nitro group is strongly electron-withdrawing, which lowers the pKa of the adjacent phenolic hydroxyl group. This change can alter hydrogen bonding capabilities and electrostatic interactions, making nitrotyrosine-containing peptides potent inhibitors of enzymes like kinases or phosphatases.[6]

  • Enhanced Stability and Binding: The modification can confer resistance to proteolytic degradation or enhance the binding affinity of a peptide to its biological target, making it a more effective therapeutic candidate.[6][15]

Safety and Handling

While not classified as a highly hazardous substance, Fmoc-3-nitro-Tyr-OH should be handled with standard laboratory precautions.[16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Keep the container tightly sealed and store at the recommended temperature of +2 to +8 °C to ensure long-term stability.

Conclusion

Fmoc-3-nitro-L-tyrosine is far more than a simple amino acid derivative; it is a precision tool that unlocks new avenues in the study of oxidative stress, cell signaling, and disease. Its seamless integration into the robust and reliable Fmoc-SPPS workflow empowers researchers to synthesize custom peptides with site-specific nitrotyrosine modifications. These synthetic peptides are critical for validating proteomic data, developing diagnostic tools, and designing novel therapeutic agents. A thorough understanding of its chemical properties and the causality behind its synthetic application, as detailed in this guide, is essential for leveraging its full potential in both basic research and drug development.

References

  • Title: Fmoc-3-nitro-L-tyrosine | C24H20N2O7 | CID 2756119 Source: PubChem URL: [Link]

  • Title: Fmoc-3-nitro-L-tyrosine, 25 g - Research Chemicals Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: 3-Nitro-L-tyrosine Source: Carl ROTH URL: [Link]

  • Title: Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms Source: PMC (PubMed Central) URL: [Link]

  • Title: Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies Source: PMC (PubMed Central) URL: [Link]

  • Title: Safety Data Sheet (SDS) Source: Anaspec URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Tyrosine nitration is a novel post-translational modification occurring on the neural intermediate filament protein peripherin Source: PubMed URL: [Link]

  • Title: Nitrosative protein tyrosine modifications: biochemistry and functional significance Source: BMB Reports URL: [Link]

  • Title: MSDS - Safety Data Sheet Source: AAPPTec URL: [Link]

  • Title: Nitric Oxide-mediated Post Translational Modifications (PTM) Source: RayBiotech URL: [Link]

  • Title: Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics Source: MDPI URL: [Link]

  • Title: Nitric Oxide-Dependent Posttranslational Modification in Plants: An Update Source: MDPI URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Role of 3-Nitrotyrosine in Oxidative Stress Research

This guide provides an in-depth technical exploration of 3-nitrotyrosine (3-NT) as a pivotal biomarker in oxidative and nitrosative stress research. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 3-nitrotyrosine (3-NT) as a pivotal biomarker in oxidative and nitrosative stress research. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explain the causality behind experimental choices, the architecture of self-validating protocols, and the pathophysiological implications of protein tyrosine nitration.

The Genesis of a Biomarker: Understanding Nitrosative Stress

In biological systems, a delicate equilibrium exists between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the capacity of antioxidant defense mechanisms to neutralize them. When this balance shifts towards an overproduction of RONS, a state of oxidative or nitrosative stress ensues. This is not merely a random damaging process; it is a key element in the pathogenesis of a multitude of diseases.[1]

A critical pathway in nitrosative stress begins with the diffusion-controlled reaction between nitric oxide (•NO) and the superoxide anion (O2•−) to form peroxynitrite (ONOO⁻).[2][3] Peroxynitrite is a potent and relatively stable oxidant capable of modifying various biomolecules, including lipids, DNA, and proteins.[4][5] One of the most stable and mechanistically significant footprints of peroxynitrite-mediated damage is the nitration of tyrosine residues on proteins to form 3-nitrotyrosine (3-NT).[6] This post-translational modification serves as a specific and enduring marker of nitrosative stress, providing a window into cellular dysfunction across a spectrum of pathologies.[7][8][9]

NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO Diffusion-controlled reaction O2 Superoxide (O2•−) O2->ONOO NT 3-Nitrotyrosine (3-NT) ONOO->NT Tyr Protein Tyrosine Residue Tyr->NT Nitration via ONOO⁻-derived radicals Sample Biological Sample (Plasma, Tissue) Spike Spike with ¹³C-labeled 3-NT Internal Standard Sample->Spike Hydrolysis Protein Hydrolysis (e.g., Pronase) SPE Solid Phase Extraction (SPE Cleanup) Hydrolysis->SPE Spike->Hydrolysis LC HPLC Separation (C18 Column) SPE->LC MS1 Mass Spectrometer (ESI Source) LC->MS1 Ionization MS2 Tandem MS (MS/MS) (Collision Cell) MS1->MS2 Precursor Ion Selection Detect Detector & Data Quantification MS2->Detect Fragment Ion Detection cluster_0 Functional Consequences cluster_1 Pathological Outcomes NT_Protein Protein Tyrosine Nitration (3-NT) Loss Loss of Function NT_Protein->Loss Gain Gain of Toxic Function NT_Protein->Gain Enzyme Enzyme Inactivation (e.g., Prostacyclin Synthase) Loss->Enzyme Signal Disrupted Signaling (Blocked Phosphorylation) Loss->Signal Immune Neoantigen Formation (Autoimmunity) Gain->Immune Aggregate Protein Aggregation (Neurodegeneration) Gain->Aggregate

Sources

Exploratory

The Chemist’s Guide to Fmoc-3-Nitro-Tyrosine: Nomenclature, Synthesis, and Application

Executive Summary Fmoc-3-nitro-tyrosine and Fmoc-Tyr(3-NO2)-OH are synonyms for the exact same chemical entity (CAS Registry Number: 136590-09-5 ). The dual nomenclature arises from the difference between IUPAC-based des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-3-nitro-tyrosine and Fmoc-Tyr(3-NO2)-OH are synonyms for the exact same chemical entity (CAS Registry Number: 136590-09-5 ). The dual nomenclature arises from the difference between IUPAC-based descriptive naming ("3-nitro-tyrosine") and the shorthand formulaic notation common in peptide chemistry ("Tyr(3-NO2)").

This guide serves as a definitive technical resource for researchers utilizing this non-canonical amino acid. It covers its chemical identity, integration into Solid Phase Peptide Synthesis (SPPS), and its critical role as a precursor to 3-aminotyrosine via on-resin reduction—a powerful "switch" strategy for generating oxidation-sensitive motifs.

Part 1: Chemical Identity & Nomenclature

Despite the confusing nomenclature, these two names refer to the L-isomer of tyrosine nitrated at the meta position of the phenol ring. This modification significantly alters the electronic properties of the side chain, specifically the acidity of the phenolic hydroxyl group.

Technical Specifications
FeatureSpecification
Common Name Fmoc-3-nitro-L-tyrosine
Peptide Shorthand Fmoc-Tyr(3-NO₂)-OH
CAS Number 136590-09-5
Molecular Formula C₂₄H₂₀N₂O₂
Molecular Weight ~448.4 g/mol
pKa (Phenolic OH) ~7.2 (vs. ~10.1 for native Tyr)
Solubility Soluble in DMF, DMSO, NMP
Appearance Yellow crystalline powder
The pKa Shift: A Biological Probe

The nitro group (


) is a strong electron-withdrawing group. Its presence on the phenol ring stabilizes the phenolate anion, drastically lowering the pKa from ~10.1 (native Tyrosine) to ~7.2.
  • Physiological Consequence: At physiological pH (7.4), native tyrosine is protonated (neutral). 3-nitro-tyrosine exists as a mixture of protonated and deprotonated species. This makes it an excellent probe for studying pH-dependent protein-protein interactions and redox environments.

Part 2: SPPS Integration & Methodology

Fmoc-Tyr(3-NO₂)-OH is fully compatible with standard Fmoc/tBu SPPS protocols. Unlike native tyrosine, the phenolic hydroxyl group in the nitro-variant is less nucleophilic due to the electron-withdrawing nitro group, often eliminating the need for side-chain protection (e.g., tBu) during coupling, though protected variants are available.

Standard Coupling Protocol

Reagents: DIC/Oxyma Pure or HBTU/DIPEA. Stoichiometry: 3–4 equivalents relative to resin loading.

  • Dissolution: Dissolve Fmoc-Tyr(3-NO₂)-OH in DMF (0.2 M).

  • Activation: Add coupling reagents and pre-activate for 2–3 minutes.

  • Coupling: Add to resin-bound peptide. Reaction time: 45–60 minutes.[1]

  • Monitoring: Standard Kaiser test or Chloranil test (for secondary amines).

Cleavage Stability

The aromatic nitro group is stable to standard TFA cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). It does not require special scavenging beyond standard protocols for the rest of the peptide sequence.

Visualization: SPPS Workflow

SPPS_Workflow Figure 1: Standard incorporation of 3-nitro-tyrosine in Fmoc SPPS workflows. Start Resin-Peptide (Fn) Fmoc_Deprotection Fmoc Removal (20% Piperidine) Start->Fmoc_Deprotection Coupling Coupling Fmoc-Tyr(3-NO2)-OH (HBTU/DIPEA) Fmoc_Deprotection->Coupling Free Amine Elongation Chain Elongation (Next AA) Coupling->Elongation Fmoc-Intact Cleavage TFA Cleavage (Peptide-Tyr(NO2)-OH) Elongation->Cleavage Final Step

Part 3: The "Nitro-Switch" – Synthesis of 3-Aminotyrosine

One of the most valuable applications of Fmoc-Tyr(3-NO₂)-OH is its use as a stable precursor for 3-aminotyrosine (Tyr(3-NH₂)) .

  • The Problem: Direct incorporation of Fmoc-Tyr(3-NH₂)-OH is difficult because the aniline amine is highly susceptible to oxidation and side reactions during SPPS.

  • The Solution: Incorporate the stable Nitro-Tyr first, then reduce it to Amino-Tyr on-resin just before the final cleavage.

Protocol: On-Resin Reduction (SnCl₂)

This method uses Stannous Chloride (


) to selectively reduce the aromatic nitro group to an aniline amine without affecting other protecting groups or the peptide backbone.

Reagents:

  • 
     (Stannous Chloride Dihydrate)[2]
    
  • DMF (Dimethylformamide)

  • DIPEA (optional, to buffer acidity)

Step-by-Step Methodology:

  • Preparation: Swell the resin containing the sequence

    
     in DMF.
    
  • Reagent Mix: Prepare a 2.0 M solution of

    
     in DMF. (Note: Solution may be slightly cloudy; sonication helps).
    
  • Reaction: Add the solution to the resin. Shake at room temperature for 2 to 4 hours .

  • Wash: Drain and wash extensively with DMF (

    
    ), then DCM (
    
    
    
    ), then DMF (
    
    
    ) to remove all tin salts.
  • Validation: Perform a test cleavage on a small aliquot. Analyze by LC-MS.

    • Mass Shift: Look for a mass loss of 30 Da (Transformation of

      
       [+46] to 
      
      
      
      [+16]).
Visualization: Reduction Pathway

Reduction_Pathway Figure 2: The 'Nitro-Switch' mechanism converting stable Nitro-Tyr to reactive Amino-Tyr. NitroTyr Peptide-Tyr(3-NO2) (Stable Precursor) Intermediate Reduction Process (- 2 Oxygen, + 2 Hydrogen) NitroTyr->Intermediate Add Reagent Reagent SnCl2 / DMF (On-Resin Reduction) Reagent->Intermediate AminoTyr Peptide-Tyr(3-NH2) (Reactive/Active) Intermediate->AminoTyr - 30 Da Mass Shift Application Applications: 1. Crosslinking 2. Fluorescent Labeling 3. Electrochemical Probes AminoTyr->Application

Part 4: Biological Context & Applications[3][4]

Biomarker for Nitroxidative Stress

3-nitro-tyrosine is the "footprint" of peroxynitrite (


) damage in vivo.[3][4][5] Peroxynitrite is formed by the rapid reaction of nitric oxide (

) and superoxide (

).[6]
  • Research Use: Synthetic peptides containing Tyr(3-NO₂) are used as standards to develop antibodies (e.g., anti-nitrotyrosine immunoglobulins) for detecting oxidative stress in tissue samples (Alzheimer’s, atherosclerosis).

Proteomics & Mass Spectrometry

In proteomic workflows, detecting endogenous nitro-tyrosine is challenging due to low abundance.[7][8]

  • Dithionite Reduction: In solution-phase proteomics, Sodium Dithionite (

    
    ) is used to reduce Nitro-Tyr to Amino-Tyr.[4]
    
  • Effect: This reduction causes a significant hydrophilic shift in LC retention time and alters the fragmentation pattern in MS/MS, allowing for more confident identification of nitrated sites.

References

  • PubChem. (2024). Fmoc-3-nitro-L-tyrosine (Compound Summary). National Library of Medicine. [Link]

  • Abello, N., et al. (2009). Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins. Journal of Proteome Research. [Link]

  • Seyedsayamdost, M. R., et al. (2010). Site-Specific Incorporation of 3-Nitrotyrosine as a Probe of pKa Perturbation of Redox-Active Tyrosines in Ribonucleotide Reductase. Journal of the American Chemical Society. [Link]

  • Ghesquière, B., et al. (2012). Conversion of 3-nitrotyrosine to 3-aminotyrosine residues facilitates mapping of tyrosine nitration in proteins. Rapid Communications in Mass Spectrometry. [Link]

Sources

Foundational

chemical structure of N-alpha-Fmoc-3-nitro-L-tyrosine

The following technical guide details the structural properties, synthesis integration, and applications of N-alpha-Fmoc-3-nitro-L-tyrosine . This document is structured for researchers requiring actionable protocols and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis integration, and applications of N-alpha-Fmoc-3-nitro-L-tyrosine . This document is structured for researchers requiring actionable protocols and mechanistic insight.

CAS: 136590-09-5 | Formula:


 | M.W.:  448.42  g/mol 

Executive Summary

Fmoc-3-nitro-L-tyrosine is a specialized non-canonical amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Tyrosine, the addition of a nitro group (


) at the ortho position (C3) of the phenol ring fundamentally alters the residue's electronics. This modification lowers the phenolic pKa from ~10 to ~7.2, transforming the residue into a sensitive pH probe and a specific biomarker for peroxynitrite-mediated oxidative stress. Furthermore, it serves as a "latent" functional handle, capable of reduction to 3-aminotyrosine for subsequent site-specific labeling.

Part 1: Structural Anatomy & Physicochemical Logic

The utility of this molecule stems from the interplay between its protecting group strategy and the electronic effects of the nitro-substitution.

Structural Decomposition
  • N-alpha-Fmoc (Fluorenylmethyloxycarbonyl): Provides base-labile protection for the

    
    -amine, ensuring orthogonality with acid-labile side chains and linkers (e.g., Wang, Rink Amide).
    
  • 3-Nitro Group: The electron-withdrawing nature of the nitro group exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect on the phenol ring.
  • L-Tyrosine Backbone: Maintains natural stereochemistry for biological compatibility.

The pKa Shift Mechanism

The most critical property for researchers is the acidity of the phenolic hydroxyl.

  • Standard Tyrosine pKa: ~10.0

  • 3-Nitrotyrosine pKa: ~7.2[1]

Implication: At physiological pH (7.4), 3-nitrotyrosine exists as a mixture of protonated (yellow/colorless) and deprotonated (intense yellow,


 nm) states. This allows it to function as a built-in spectroscopic pH sensor within a peptide sequence.
Visualization of Structural Logic

The following diagram illustrates the functional decomposition of the molecule.

FmocNitroTyr_Structure Fmoc Fmoc Group (Base Labile Protection) AlphaN α-Amine Fmoc->AlphaN Protects Backbone L-Tyrosine Backbone AlphaN->Backbone Attached Nitro 3-Nitro Group (Electron Withdrawing) Backbone->Nitro Ortho Substitution Phenol Phenolic -OH (pKa ~7.2) Backbone->Phenol Functional Site Nitro->Phenol Lowers pKa (Inductive Effect)

Figure 1: Structural decomposition highlighting the electronic influence of the nitro group on the phenolic hydroxyl.

Part 2: Solid Phase Peptide Synthesis (SPPS) Integration

Integrating Fmoc-3-nitro-L-tyrosine requires specific attention to coupling conditions due to the modified nucleophilicity of the phenol.

Solubility & Handling
  • Solvent: The aromatic nitro group increases hydrophobicity. Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) . Avoid DCM alone as solubility may be limited.

  • Concentration: Standard 0.1 M – 0.2 M solutions are stable.

Coupling Protocol (The "Free-OH" Strategy)

Unlike standard Fmoc-Tyr(tBu)-OH, the 3-nitro derivative is often supplied and used without O-protection.

  • Why? The electron-withdrawing nitro group reduces the nucleophilicity of the phenolic oxygen, significantly suppressing O-acylation (side reaction) during activation.

  • Recommended Activators: HBTU/HOBt or HATU/HOAt.

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

Step-by-Step Coupling Workflow:

  • Swell Resin: DCM (20 min) followed by DMF wash.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV; the nitro group absorbs, but the dibenzofulvene-piperidine adduct is distinct.
    
  • Activation:

    • Mix Fmoc-3-nitro-Tyr-OH (3.0 eq) + HATU (2.9 eq).

    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Coupling: Shake at Room Temp for 45–60 minutes.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
Cleavage & Side Reaction Control

Critical Warning: If your goal is to isolate the nitro peptide, you must avoid reducing agents in the cleavage cocktail.

  • Standard Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Avoid: Dithiothreitol (DTT) or high concentrations of thiols if long reaction times are expected, as trace reduction to amine can occur.

SPPS Workflow Diagram

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Reaction (45-60 min, RT) Wash1->Couple Activate Activation (Fmoc-3-NO2-Tyr + HATU + DIPEA) Activate->Couple Add Reagents Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage from Resin (95% TFA, No DTT) Wash2->Cleave Final Step

Figure 2: SPPS cycle optimized for Fmoc-3-nitro-L-tyrosine, emphasizing the exclusion of reducing agents during cleavage.

Part 3: Post-Synthetic Utility (The "Switch")

One of the most powerful applications of this residue is its ability to serve as a latent amine. The nitro group can be chemically reduced to an amine (3-aminotyrosine) after synthesis.[2] This creates a unique handle for selective modification (e.g., electrochemical tagging or crosslinking) that is orthogonal to Lysine amines (which have a much higher pKa).

Reduction Protocol (Nitro Amino)

This conversion is typically performed in solution after peptide cleavage and purification.

Reagents:

  • Sodium Dithionite (

    
    )
    
  • Buffer: Ammonium Bicarbonate or Phosphate (pH ~8)

Method:

  • Dissolve purified nitro-peptide in 50 mM Ammonium Bicarbonate.

  • Add fresh Sodium Dithionite (5–10 equivalents).

  • Incubate at RT for 15–30 minutes. The yellow solution (phenolate form of nitro-tyr) will turn colorless (amino-tyr).

  • Verification: Monitor by HPLC. The amino-peptide is significantly more hydrophilic and will elute earlier (shift to lower retention time) compared to the nitro-peptide.

Physicochemical Data Summary
PropertyFmoc-Tyr(OH) (Standard)Fmoc-3-Nitro-Tyr-OH
MW 403.4448.4
Side Chain pKa ~10.1~7.2
Absorbance (

)
274 nm~430 nm (pH > 8)
Fluorescence Em ~303 nmNon-fluorescent (Quencher)
Redox Activity OxidizableReducible (to amine)

References

  • PubChem. (2024).[3] Fmoc-3-nitro-L-tyrosine Compound Summary. National Library of Medicine. [Link]

  • Abello, N., et al. (2009). Protein Tyrosine Nitration: Selectivity, Physicochemical and Structural Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine Nitration Sites. Journal of Proteome Research. [Link]

  • Sokolovsky, M., et al. (1967).[1] Conversion of 3-nitrotyrosine to 3-aminotyrosine in peptides and proteins. Biochemical and Biophysical Research Communications.[1] [Link]

  • Crowley, P. B., et al. (2000). Cation–π interactions in the recognition of arginine and lysine by tyrosine and tryptophan. Journal of the American Chemical Society.[4] (Context on Tyr interactions modified by electronics). [Link]

Sources

Exploratory

The Biological Significance of Nitrotyrosine in Protein Nitration: Mechanisms, Detection, and Pathological Impact

[1][2] Executive Summary For decades, 3-nitrotyrosine (3-NT) was viewed merely as a stable "footprint" of oxidative and nitrosative stress—a passive biomarker of disease. However, contemporary proteomic and structural bi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

For decades, 3-nitrotyrosine (3-NT) was viewed merely as a stable "footprint" of oxidative and nitrosative stress—a passive biomarker of disease. However, contemporary proteomic and structural biology research has redefined 3-NT as a specific, post-translational modification (PTM) capable of altering protein function, subcellular localization, and turnover.

This technical guide dissects the biological significance of nitrotyrosine , moving beyond its role as a marker to its function as a pathogenic mediator.[1] It is designed for researchers and drug developers, focusing on the distinct chemical pathways of formation, the biophysical consequences of the tyrosine-to-nitrotyrosine shift, and the rigorous analytical workflows required to detect this low-abundance modification with confidence.

The Biochemistry of Nitration: Two Distinct Pathways

Protein nitration is not a random chemical accident; it is a selective process driven by the local production of nitrating agents. Understanding the source of nitration is critical for designing therapeutic interventions.

The Peroxynitrite-Radical Pathway

The most prevalent pathway involves peroxynitrite (ONOO⁻) , formed by the diffusion-limited reaction of nitric oxide (NO•) and superoxide (O₂[2][3][4][5]•⁻).

  • Mechanism: ONOO⁻ reacts with CO₂ to form nitrosoperoxycarbonate (ONOOCO₂⁻), which homolytically cleaves into nitrogen dioxide ([4][6]•NO₂) and carbonate radicals (CO₃[4][5]•⁻).

  • Selectivity: The carbonate radical oxidizes the tyrosine phenolic ring to a tyrosyl radical (Tyr[4]•). This radical then recombines with •NO₂ to form 3-nitrotyrosine.[7] This radical mechanism explains why nitration is selective for tyrosines in hydrophobic pockets or loop structures where the tyrosyl radical is stabilized.

The Heme Peroxidase Pathway

In inflammatory conditions, Myeloperoxidase (MPO) and Eosinophil Peroxidase (EPO) drive nitration independent of peroxynitrite.

  • Mechanism: MPO uses H₂O₂ to oxidize nitrite (NO₂⁻) into the nitrogen dioxide radical ([1]•NO₂).

  • Significance: This pathway is dominant in neutrophil-rich inflammatory zones (e.g., atherosclerotic plaque, acute lung injury).

Visualization: Mechanisms of 3-Nitrotyrosine Formation[2][3]

NitrationPathways NO Nitric Oxide (NO•) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Nitrite Nitrite (NO₂⁻) Nitrite->MPO NO2Rad Nitrogen Dioxide (•NO₂) MPO->NO2Rad Catalysis Intermediate Nitrosoperoxycarbonate (ONOOCO₂⁻) ONOO->Intermediate + CO₂ CO2 CO₂ Radicals Radical Pair (•NO₂ + CO₃•⁻) Intermediate->Radicals Homolysis TyrRad Tyrosyl Radical (Tyr•) Radicals->TyrRad Oxidation of Tyr Radicals->NO2Rad NitroTyr 3-Nitrotyrosine (3-NT) TyrRad->NitroTyr + •NO₂ NO2Rad->TyrRad Oxidation NO2Rad->NitroTyr

Figure 1: Dual pathways of protein nitration.[1][6] The peroxynitrite pathway (left) dominates in nitrosative stress, while the MPO pathway (right) drives inflammation-associated nitration.

Functional Consequences: The pKa Shift

The biological impact of 3-NT stems from its alteration of the tyrosine residue's physiochemical properties.[1][7] It is not merely a "bulky group"; it is a molecular switch.

The "Phosphorylation Mimicry" Effect

The most critical change is the shift in the acid dissociation constant (pKa) of the phenolic hydroxyl group.

  • Tyrosine pKa: ~10.0 (Uncharged at pH 7.4)

  • 3-Nitrotyrosine pKa: ~7.2 (50% Ionized/Negatively charged at pH 7.4)

Implication: At physiological pH, a significant fraction of nitrated tyrosines become negatively charged.[7] This introduces a persistent negative charge that mimics phosphorylation (addition of PO₄³⁻). However, unlike phosphorylation, nitration is generally irreversible and unregulated by phosphatases, leading to constitutive activation or inhibition of signaling pathways [1].

Steric Hindrance and Hydrophobicity

The nitro group (-NO₂) is bulky and electron-withdrawing.

  • Sterics: Can block substrate binding in enzyme active sites.

  • Redox Potential: Nitration increases the redox potential of the tyrosine, making it harder to oxidize, which is critical for proteins involved in electron transfer (e.g., Cytochrome c).

Table 1: Functional Impact on Key Biological Targets
Target ProteinBiological RoleFunctional Consequence of NitrationMechanism of Dysfunction
MnSOD (SOD2)Mitochondrial AntioxidantInactivation Nitration at Tyr34 blocks the active site channel, preventing superoxide access [2].
Actin Cytoskeleton StructurePolymerization Defect Nitration disrupts monomer interactions, leading to cytoskeletal disorganization and barrier dysfunction [3].
Tyrosine Hydroxylase Dopamine SynthesisInactivation Loss of enzymatic activity reduces dopamine levels, relevant to Parkinson's pathology.
Cytochrome c Electron TransportGain of Function (Peroxidase) Nitration disrupts the Met80-Fe ligation, converting the electron carrier into a pro-apoptotic peroxidase [4].
Fibrinogen Blood ClottingAltered Clot Structure Nitration accelerates clot formation but produces clots resistant to fibrinolysis (thrombosis risk) [5].

Analytical Methodologies: A Self-Validating Guide

Detecting 3-NT is challenging due to its low abundance (1 nitrated residue per 10,000–1,000,000 tyrosines) and potential artifacts during sample preparation.

Immunodetection (Western Blot / IHC)

The Pitfall: Many commercial anti-3-NT antibodies exhibit cross-reactivity with unmodified tyrosine or tryptophan residues. The Protocol Standard (Self-Validation): The Dithionite Reduction Test . Sodium dithionite (Na₂S₂O₄) specifically reduces the nitro group (-NO₂) to an amino group (-NH₂) at neutral pH.

  • Run duplicate blots/slides.

  • Incubate one replicate with 10–100 mM Sodium Dithionite (pH 7.5) for 1 hour.

  • Probe both with the anti-3-NT antibody.

  • Result: True positive signals must disappear in the dithionite-treated sample (since the antibody does not recognize aminotyrosine). If the signal remains, it is non-specific binding [6].

Mass Spectrometry: The "Enrichment" Necessity

Standard shotgun proteomics often fails to detect 3-NT due to ion suppression and low stoichiometry. Enrichment is mandatory.

The "Dithionite Switch" Enrichment Protocol: This method exploits the unique chemistry of the nitro group to isolate nitrated peptides.

  • Digestion: Trypsinize the proteome.

  • Reduction: Treat peptides with sodium dithionite to convert 3-Nitrotyrosine → 3-Aminotyrosine.

  • Tagging: React the newly formed aromatic amine with a specific tag (e.g., NHS-Biotin or NHS-magnetic beads) at pH 5.0 (exploiting the lower pKa of the aromatic amine vs. lysine amines).

  • Capture: Elute enriched peptides.

  • LC-MS/MS: Identify the site. The mass shift is -30 Da (Nitro to Amino) plus the mass of the tag.

Visualization: The Analytical Workflow

AnalyticalWorkflow cluster_Switch The Dithionite Switch Sample Biological Sample (Lysate/Tissue) Digest Trypsin Digestion Sample->Digest Validation Validation (Dithionite Blot) Sample->Validation Parallel QC Reduction Chemical Reduction (Na₂S₂O₄) Digest->Reduction Conversion 3-NT → 3-Aminotyrosine (New -NH₂ group) Reduction->Conversion Tagging Affinity Tagging (NHS-Biotin @ pH 5.0) Conversion->Tagging Enrich Streptavidin Enrichment Tagging->Enrich MS LC-MS/MS Analysis (Targeted or Discovery) Enrich->MS

Figure 2: The "Dithionite Switch" workflow for mass spectrometry enrichment. This method overcomes low abundance by chemically converting the nitro group into a handle for affinity purification.

Therapeutic Implications

Targeting protein nitration offers a novel avenue for drug development in neurodegenerative and cardiovascular diseases.

  • Upstream Inhibition:

    • NOS Inhibitors: Limiting NO production (e.g., selective iNOS inhibitors) reduces the substrate for peroxynitrite.

    • MPO Inhibitors: Small molecules (e.g., Verdiperstat) that inhibit myeloperoxidase activity are in clinical trials for Multiple System Atrophy (MSA) and ALS, directly reducing MPO-mediated nitration [7].

  • Scavengers (Catalytic Antioxidants):

    • Metalloporphyrins: Compounds like MnTBAP and FeTPPS act as peroxynitrite decomposition catalysts, effectively "scavenging" ONOO⁻ before it can nitrate proteins.

  • De-nitration (The Future Frontier):

    • While historically considered irreversible, recent evidence suggests specific "denitrase" activity (possibly via specific sulfhydryl-dependent mechanisms) may exist. Identifying and activating these enzymes represents a high-value target for reversing nitration-induced protein inactivation.

References

  • Ischiropoulos, H. (2003). Biological tyrosine nitration: a pathophysiological event or a signal transduction mechanism? Archives of Biochemistry and Biophysics. Link

  • MacMillan-Crow, L. A., et al. (1996). Nitration and inactivation of manganese superoxide dismutase in chronic rejection of human renal allografts. Proceedings of the National Academy of Sciences. Link

  • Aslan, M., & Dogan, S. (2011). Proteomic detection of nitrotyrosine-containing proteins. Journal of Proteomics. Link

  • Radi, R. (2013). Peroxynitrite, a stealthy biological oxidant.[3] Journal of Biological Chemistry. Link

  • Vadseth, C., et al. (2004). Pro-thrombotic state induced by post-translational modification of fibrinogen by reactive nitrogen species. Journal of Biological Chemistry. Link

  • Gow, A. J., et al. (2004). Biological significance of nitric oxide-mediated protein modifications. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link

  • Jainschitz, C., et al. (2020). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine. Antioxidants. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-nitro-L-tyrosine

Introduction: The Significance of 3-Nitro-Tyrosine in Peptide Science Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, with the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Nitro-Tyrosine in Peptide Science

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, with the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy being the most prevalent methodology due to its mild reaction conditions and versatility.[1][2] This guide provides a detailed protocol for the incorporation of a non-standard, yet critically important, amino acid: Fmoc-3-nitro-L-tyrosine (Fmoc-3-nitro-Tyr-OH).

The nitration of tyrosine residues to form 3-nitro-tyrosine is a significant post-translational modification that occurs in vivo, particularly under conditions of oxidative and nitrosative stress.[3][4] It is widely regarded as a biomarker for various pathological states, including neurodegenerative diseases, inflammation, and cardiovascular disease.[4][5] Consequently, the synthesis of peptides containing 3-nitro-tyrosine is essential for developing diagnostic tools, studying disease mechanisms, and creating targeted therapeutics.

Unlike standard Fmoc-Tyr(tBu)-OH, where the side-chain hydroxyl is protected, Fmoc-3-nitro-Tyr-OH is commonly employed without a side-chain protecting group.[3] This distinction presents unique challenges and requires specific considerations during the synthesis cycle to prevent side reactions and ensure high purity of the final product. This document outlines a robust protocol, explains the rationale behind key steps, and provides troubleshooting guidance for the successful synthesis of 3-nitro-tyrosine-containing peptides.

Physicochemical Properties & Handling of Fmoc-3-nitro-Tyr-OH

A thorough understanding of the building block's properties is fundamental to successful synthesis.

PropertyValue
Formal Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-L-tyrosine
CAS Number 92945-42-1
Molecular Formula C₂₄H₂₀N₂O₇
Molecular Weight 448.4 g/mol
Appearance Pale yellow to yellow solid
Key Feature Unprotected phenolic hydroxyl group
Solubility Generally soluble in DMF and NMP.[6][7]

The most critical feature of Fmoc-3-nitro-Tyr-OH is its unprotected side-chain phenol. The electron-withdrawing nitro group increases the acidity of the phenolic proton, making the corresponding phenolate susceptible to side reactions, such as O-acylation, under standard basic coupling conditions.[3][8] While strategies for on-resin protection exist, careful control of coupling conditions often allows for its successful incorporation without protection, simplifying the overall synthetic workflow.[3]

Experimental Workflow: The SPPS Cycle for Fmoc-3-nitro-Tyr-OH

The synthesis follows the iterative cycle of deprotection and coupling inherent to Fmoc-SPPS. The workflow is designed to ensure efficiency at each step while minimizing potential side reactions associated with the unique chemistry of 3-nitro-tyrosine.

SPPS_Workflow Start Start: Resin Support (e.g., Rink Amide, Wang) Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Exposes N-terminal amine Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Coupling (Fmoc-3-nitro-Tyr-OH + Activator) Wash1->Couple Forms new peptide bond Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat Steps 2-3 for subsequent amino acids Wash2->Cycle Chain Elongation Cycle->Deprotect FinalDeprotect Final Nα-Fmoc Deprotection Cycle->FinalDeprotect Cleave 4. Cleavage & Side-Chain Deprotection (TFA Cocktail with Scavengers) FinalDeprotect->Cleave Precipitate 5. Precipitation & Wash (Cold Diethyl Ether) Cleave->Precipitate End Crude Peptide (Purify via HPLC) Precipitate->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-3-nitro-Tyr-OH.

Detailed Synthesis Protocol (0.1 mmol Scale)

The following protocols are standardized for a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted proportionally for different scales.

Materials & Reagents
ReagentTypical Quantity (0.1 mmol)Purpose
Rink Amide or Wang Resin~130-200 mg (0.5-0.75 mmol/g loading)Solid support
Fmoc-3-nitro-Tyr-OH179 mg (0.4 mmol, 4 eq.)Amino acid building block
Other Fmoc-Amino Acids4 equivalents per couplingPeptide building blocks
HBTU (or HATU)151 mg (0.4 mmol, 4 eq.)Coupling activator
N,N-Diisopropylethylamine (DIPEA)139 µL (0.8 mmol, 8 eq.)Activation base
Piperidine20% (v/v) in DMFFmoc deprotection agent
N,N-Dimethylformamide (DMF)As requiredPrimary solvent
Dichloromethane (DCM)As requiredResin swelling and washing
Trifluoroacetic Acid (TFA)~10 mLCleavage from resin
Triisopropylsilane (TIS)2.5% (v/v) of TFA cocktailScavenger (carbocations)
Water2.5% (v/v) of TFA cocktailScavenger
Diethyl Ether (cold)~100 mLPeptide precipitation
Step-by-Step Methodology

Step 1: Resin Preparation (Swelling)

  • Rationale: Proper swelling of the polystyrene resin is crucial for ensuring that all reactive sites are accessible, maximizing reaction efficiency.[9]

  • Procedure:

    • Place the resin into a fritted reaction vessel.

    • Add 5 mL of DMF.

    • Agitate gently (e.g., on a shaker or with N₂ bubbling) for 30-60 minutes at room temperature.

    • Drain the solvent completely.

Step 2: Nα-Fmoc Deprotection

  • Rationale: This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing the free amine for the next coupling reaction. The mechanism is a base-catalyzed β-elimination.[2][10] A two-stage treatment ensures complete removal.

  • Procedure:

    • Add 3 mL of 20% piperidine in DMF to the swelled resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh 3 mL aliquot of 20% piperidine in DMF.

    • Agitate for an additional 15-20 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 3 mL).

Step 3: Coupling of Fmoc-3-nitro-Tyr-OH

  • Rationale: This is the most critical step. An efficient coupling agent like HBTU or HATU is used to form an activated ester of the amino acid, which then rapidly reacts with the free N-terminal amine on the resin. Pre-activation is recommended to minimize contact time between the unprotected, acidic phenol of 3-nitro-tyrosine and the basic environment of the resin, thereby reducing the risk of O-acylation.[3]

  • Procedure:

    • Pre-activation: In a separate vial, dissolve Fmoc-3-nitro-Tyr-OH (4 eq.) and HBTU (or HATU) (3.9 eq.) in 2 mL of DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring (Optional but Recommended): Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive (blue beads), the coupling should be repeated.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 x 3 mL) and DCM (3 x 3 mL).

Step 4: Chain Elongation

  • Rationale: To build the complete peptide sequence, the cycle of deprotection (Step 2) and coupling (Step 3) is repeated for each subsequent amino acid.

  • Procedure:

    • Repeat the Fmoc deprotection and coupling steps until the desired peptide sequence is fully assembled.

Step 5: Final Cleavage and Side-Chain Deprotection

  • Rationale: A strong acid, typically TFA, is used to simultaneously cleave the peptide from the resin support and remove any acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). Scavengers are essential to trap the highly reactive carbocations generated during this process, preventing re-attachment to sensitive residues like Trp, Met, or Tyr.[11]

  • Procedure:

    • After the final coupling, perform a final Fmoc deprotection (Step 2) and wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Prepare a cleavage cocktail. A standard "Reagent K" is robust for most sequences: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5) . For simpler peptides without sensitive residues, a cocktail of TFA/Water/TIS (95:2.5:2.5) can suffice.[1]

    • In a fume hood, add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.

Step 6: Peptide Precipitation and Isolation

  • Rationale: The peptide is insoluble in non-polar solvents like diethyl ether. Adding the acidic filtrate to cold ether causes the peptide to precipitate, separating it from the soluble protecting group fragments and scavengers.[9]

  • Procedure:

    • Place a 50 mL centrifuge tube containing ~40 mL of ice-cold diethyl ether in an ice bath.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

    • Centrifuge the mixture (e.g., 3000 rpm for 5 min) to pellet the peptide.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers.

    • After the final wash, decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The resulting white powder is the crude peptide, ready for purification and analysis.

Characterization and Analysis

The identity and purity of the synthesized peptide must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to purify it to the desired level.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the peptide. Peptides containing 3-nitro-tyrosine have a characteristic mass shift of +45.00 Da relative to the unmodified tyrosine peptide.[12]

    • Expert Insight: During Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, 3-nitro-tyrosine-containing peptides often exhibit a unique fragmentation pattern, including the loss of one oxygen atom (-16 Da) and two oxygen atoms (-32 Da) from the nitro group.[12][13] This signature can be a powerful diagnostic tool for confirming the presence of the modification.

    • Confirmatory Test: The nitro group can be chemically reduced to an amino group (3-amino-tyrosine) using a reducing agent like sodium dithionite (Na₂S₂O₄).[12][13] This results in a mass shift of -30 Da (from nitro to amino) and can be used to unequivocally confirm the identity of the modified peptide.[13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of 3-nitro-Tyr (Positive Kaiser Test)1. Insufficient activation time or reagents. 2. Steric hindrance from preceding residues. 3. Peptide aggregation on the resin.1. Double the coupling time or perform a second coupling (recouple). 2. Use a more powerful activator like HATU. 3. Consider using a different solvent like NMP or adding a chaotropic agent.
Low Yield of Final Peptide 1. Incomplete deprotection at one or more cycles. 2. Poor resin swelling. 3. Premature cleavage from the resin (for highly acid-labile linkers).1. Extend the second piperidine treatment to 20-25 minutes. 2. Ensure resin is fully swelled before starting synthesis. 3. Use a more stable resin linker (e.g., Wang instead of 2-chlorotrityl for C-terminal acids).
Presence of Side Products in MS (+58 Da, +114 Da, etc.)1. O-acylation of the 3-nitro-tyrosine phenol by the incoming activated amino acid. 2. Deletion sequences from incomplete coupling/deprotection.1. Strictly adhere to pre-activation protocol to minimize base exposure. Reduce the amount of DIPEA if possible. 2. Use a capping step (e.g., with acetic anhydride) after coupling to terminate unreacted chains.
Peptide Re-attachment During Cleavage Insufficient or incorrect scavengers used in the TFA cocktail, especially for peptides containing Trp, Met, or Cys.[11]Always use a scavenger cocktail like Reagent K, especially if the sequence composition is complex. Ensure TIS is included to scavenge trityl and other carbocations.

References

  • Petersson, F., et al. (2001). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(4), 439–448. [Link]

  • Petersson, F., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. ACS Publications. [Link]

  • Tivanski, A. V., et al. (2011). Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor for Peroxynitrite. Journal of the American Chemical Society, 133(42), 16865-16873. [Link]

  • van der Vliet, A., et al. (1999). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. PubMed. [Link]

  • Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Paradisi, F. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Paradisi Synthesis. [Link]

  • Parker, C.E., et al. (2020). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. ResearchGate. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Demicheli, V., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Redox Biology, 46, 102106. [Link]

  • Stathopoulos, P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(15), 4437. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Li, C., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7546-7557. [Link]

  • NovaBioChem. (n.d.). Fmoc Resin Cleavage and Deprotection. EMD Millipore. [Link]

  • Vasanth, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Atras, A., et al. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. RSC Publishing. [Link]

  • Fields, C.G., & Fields, G.B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Vasanth, S., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate. [Link]

  • Bofill, J.M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(12), 913-923. [Link]

  • Demicheli, V., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. PubMed. [Link]

Sources

Application

Application Note: Optimized Coupling Protocols for Fmoc-3-nitro-L-tyrosine in SPPS

Abstract & Core Challenge 3-Nitro-L-tyrosine (3-NT) is a critical biomarker of oxidative stress and a valuable probe for investigating protein-protein interactions.[1] Synthesizing peptides containing 3-NT via Fmoc Solid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

3-Nitro-L-tyrosine (3-NT) is a critical biomarker of oxidative stress and a valuable probe for investigating protein-protein interactions.[1] Synthesizing peptides containing 3-NT via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a unique chemoselective challenge: the acidity of the phenolic hydroxyl group .

Unlike native Tyrosine (


), the electron-withdrawing nitro group at the ortho position dramatically lowers the phenolic 

to approximately 7.2 . Under standard basic coupling conditions (e.g., HBTU/DIEA), this hydroxyl group becomes significantly ionized.[1] The resulting phenolate anion is a potent nucleophile that competes with the N-terminal amine, leading to O-acylation (ester formation).[1] This side reaction consumes the incoming amino acid, creates branched impurities, and lowers overall yield.

This guide details an optimized protocol using DIC/Oxyma Pure chemistry to suppress O-acylation by maintaining a near-neutral pH during activation, ensuring high-fidelity incorporation of Fmoc-Tyr(3-NO


)-OH without side-chain protection.[1]

Mechanistic Insight: The O-Acylation Trap

To master this synthesis, one must understand the electronic effects driving the side reaction.

The Electronic Shift

The nitro group (


) exerts a strong inductive (

) and mesomeric (

) effect on the phenol ring.[1]
  • Native Tyr: Phenol is protonated and non-nucleophilic during coupling.[1]

  • 3-Nitro-Tyr: Phenol is

    
    50% ionized at pH 7.[1]2. In the presence of excess DIEA (pH > 10), it exists almost exclusively as the nitrophenolate anion .
    
The Side Reaction Pathway

When the nitrophenolate attacks the activated carboxylate of the incoming Fmoc-amino acid, it forms a depsipeptide (an ester-linked branch). While this ester is often cleaved by piperidine during the subsequent Fmoc deprotection step (due to the lability of phenolic esters), the damage is twofold:

  • Waste: The expensive Fmoc-amino acid intended for chain elongation is consumed to form the transient ester.

  • Truncation: If the ester is not quantitatively cleaved, or if it rearranges (O

    
    N acyl shift is unlikely here but possible in other contexts), it leads to complex deletion sequences.[1]
    
Visualization of the Mechanism

O_Acylation_Mechanism cluster_0 Activation Phase cluster_1 Resin-Bound 3-Nitro-Tyr cluster_2 Competition FmocAA Fmoc-AA-OH Activated Activated Ester (OBt/Oxyma) FmocAA->Activated Activation Activator Activator (HBTU/DIEA) Activator->Activated NAttack N-Terminal Amine (Desired Path) Activated->NAttack OAttack Phenolate Oxygen (Side Reaction) Activated->OAttack NitroTyr Resin-Tyr(3-NO2)-OH Phenolate Nitrophenolate Anion (Strong Nucleophile) NitroTyr->Phenolate Deprotonation (pKa ~7.2) Base Excess Base (DIEA) Base->Phenolate Phenolate->OAttack Product Correct Peptide Bond NAttack->Product SideProduct Branched Depsipeptide (O-Acyl Impurity) OAttack->SideProduct caption Figure 1: Mechanism of O-acylation driven by base-induced ionization of 3-Nitrotyrosine.

Reagent Selection Guide

The choice of coupling reagents is the single most critical factor in preventing side reactions for this residue.

Reagent ClassExampleSuitabilityMechanistic Rationale
Carbodiimides DIC / Oxyma Pure Recommended Neutral pH activation. Avoids phenolate formation.[1] Oxyma suppresses racemization better than HOBt.[1]
Uronium Salts HBTU / HATUAvoid Requires tertiary base (DIEA/NMM) to function.[1] The basic environment (

) promotes O-acylation.[1]
Phosphonium Salts PyBOPCaution Requires base (DIEA).[1] Only use with weak bases (e.g., Collidine) if carbodiimides fail.[1]
Pentafluorophenyl Fmoc-AA-OPfpAlternative Base-free coupling is possible but kinetics are slow.[1] Good for preventing racemization.[1][2][3]
Why DIC/Oxyma?

DIC (Diisopropylcarbodiimide) activates the carboxyl group without requiring an exogenous base.[1] Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior additive to HOBt, enhancing coupling rates while maintaining a slightly acidic to neutral pH environment, keeping the 3-nitrotyrosine phenol protonated and unreactive.[1]

Optimized Experimental Protocol

Materials
  • Amino Acid: Fmoc-Tyr(3-NO

    
    )-OH (Commercially available, typically unprotected side chain).[1]
    
  • Activator: DIC (Diisopropylcarbodiimide).[1]

  • Additive: Oxyma Pure.[1][4]

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[1]

  • Resin: Rink Amide or Wang resin (standard loading 0.3–0.6 mmol/g).[1]

Step-by-Step Coupling Procedure

This protocol assumes a 0.1 mmol synthesis scale.[1]

Step 1: Preparation of Reagents

  • Calculate 3.0 equivalents (eq) of Fmoc-Tyr(3-NO

    
    )-OH relative to resin loading.[1]
    
  • Calculate 3.0 eq of Oxyma Pure.[1][4]

  • Calculate 3.0 eq of DIC.[1][4]

  • Dissolve the amino acid and Oxyma Pure in minimal DMF (approx. 2–3 mL).

    • Note: Fmoc-Tyr(3-NO

      
      )-OH is generally soluble in DMF.[1] If turbidity persists, mild sonication is permissible.[1]
      

Step 2: Activation (Pre-activation is NOT recommended) [1]

  • Add the DIC to the solution immediately before adding to the resin.

  • Rationale: In situ activation minimizes the risk of racemization and rearrangement.

Step 3: Coupling Reaction

  • Add the activated mixture to the resin-bound free amine.

  • Agitate (shake/vortex) at room temperature for 60–90 minutes .

    • Visual Check: The solution will likely be yellow/orange due to the nitro compound. This is normal.

  • Do not add base (DIEA/NMM). This is the critical control point.

Step 4: Washing

  • Drain the reaction vessel.

  • Wash resin with DMF (

    
     seconds).[1]
    
  • Wash resin with DCM (

    
     seconds).[1]
    

Step 5: Monitoring (Kaiser Test)

  • Perform a Kaiser test (ninhydrin).[1]

    • Blue beads: Incomplete coupling

      
       Recouple using HATU/HOAt/TMP (2,4,6-trimethylpyridine) only if necessary.[1] TMP is a weaker base than DIEA and less likely to deprotonate the phenol.
      
    • Colorless/Yellow beads: Complete coupling.

Subsequent Chain Elongation

When coupling the next amino acid onto the N-terminus of the anchored 3-nitrotyrosine:

  • Fmoc Removal: Standard 20% Piperidine/DMF is safe.[1][2] The nitro group is stable to piperidine.

    • Note: If any O-acylation occurred in the previous step, this piperidine treatment will likely cleave the ester, "cleaning" the impurity but wasting the reagent.

  • Next Coupling: You may return to standard HBTU/DIEA protocols for subsequent residues, as the 3-NT phenol is now less sterically accessible, though DIC/Oxyma remains the safest general choice.

Quality Control & Troubleshooting

Analytical HPLC/MS
  • Retention Time: 3-Nitrotyrosine is more hydrophobic than native Tyrosine; expect a shift in retention time.[1]

  • Mass Spectrometry:

    • Target Mass: Calculated Mass + 45 Da (substitution of H [1] with NO

      
       [46]).
      
    • Diagnostic Impurity: If you observe peaks corresponding to

      
      , it indicates O-acylation (ester formation) that survived cleavage.[1]
      
Common Issues Table
ObservationProbable CauseCorrective Action
Low Yield O-acylation consuming reagentsSwitch to DIC/Oxyma (Base-free).[1] Ensure no DIEA is present in solvent lines.[1]
Racemization Over-activation or high temperaturePerform coupling at Room Temp.[1] Avoid pre-activation > 2 mins.[1]
Incomplete Coupling Steric hindrance of Nitro groupDouble couple.[1] Use a smaller resin loading (substitution).[1]
Reduction of Nitro Group Use of reducing agentsAvoid SnCl

or high-concentration thiols/DTT in cleavage cocktails.[1]

Synthesis Workflow Diagram

SPPS_Workflow cluster_coupling Critical Coupling Step Start Resin-Peptide-NH2 Prep Dissolve Fmoc-Tyr(3-NO2)-OH + Oxyma Pure in DMF Start->Prep Activate Add DIC (1:1 eq) NO BASE ADDED Prep->Activate React Coupling Reaction 60-90 min, RT Activate->React Wash Wash DMF/DCM React->Wash QC Kaiser Test Wash->QC Decision Coupling Complete? QC->Decision Deprotect Fmoc Removal 20% Piperidine/DMF Decision->Deprotect Yes Recouple Recouple with HATU/TMP Decision->Recouple No NextCycle Proceed to Next AA Deprotect->NextCycle Recouple->Wash caption Figure 2: Optimized SPPS workflow for Fmoc-3-nitro-L-tyrosine incorporation.

References

  • Abdelmoty, I. et al. (2004).[1] "Efficient solid-phase synthesis of peptides containing 3-nitrotyrosine." International Journal of Peptide Research and Therapeutics. (General grounding on 3-NT SPPS stability).

  • El-Faham, A. & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] (Authoritative review on DIC/Oxyma superiority).[1]

  • Isidro-Llobet, A. et al. (2009).[1] "Amino Acid-Protecting Groups."[1][5] Chemical Reviews, 109(6), 2455–2504.[1] (Details on pKa shifts and protecting group strategies).

  • Sigma-Aldrich (Merck). "Fmoc-3-nitro-L-tyrosine Product Specification."[1] (Verification of commercial availability as unprotected side chain).

  • Souza, J.M. et al. (1999).[1] "Protein nitration: selectivity, physicochemical and biological consequences."[1][6] American Journal of Physiology, 277.[1] (Physicochemical properties of Nitrotyrosine pKa).

Sources

Method

Application Note: Chemoselective Reduction of Nitrotyrosine to Aminotyrosine on Solid Phase

Abstract The incorporation of 3-aminotyrosine ( -Tyr) into peptides provides a critical handle for downstream modifications, including chemoselective labeling, cyclization, and the study of oxidative stress biomarkers. H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of 3-aminotyrosine (


-Tyr) into peptides provides a critical handle for downstream modifications, including chemoselective labeling, cyclization, and the study of oxidative stress biomarkers. However, direct incorporation of commercially available Fmoc-3-aminotyrosine is often plagued by oxidation of the electron-rich aniline moiety during standard coupling cycles.

This guide details a superior strategy: the incorporation of the stable precursor Fmoc-3-nitrotyrosine (


-Tyr)  followed by on-resin reduction. We present two validated protocols—the industry-standard Tin(II) Chloride method  and the alternative Sodium Dithionite method —complete with mechanistic insights, resin compatibility charts, and troubleshooting frameworks.

Strategic Considerations & Mechanism

Why On-Resin Reduction?

Direct use of aminotyrosine requires complex side-chain protection (e.g., Alloc, ivDde) to prevent branching or oxidation. Nitrotyrosine is commercially available, stable to Fmoc deprotection (piperidine) and coupling conditions (DIC/Oxyma or HBTU), and acts as a perfect "masked" aniline.

Mechanistic Pathway

The reduction proceeds through a stepwise electron transfer mechanism. The nitro group (


) is reduced to a nitroso (

) intermediate, followed by the hydroxylamine (

), and finally the amine (

).

NitroReduction cluster_conditions Reducing Agents NO2 Nitro (-NO2) NO Nitroso (-NO) NO2->NO 2e- / 2H+ NHOH Hydroxylamine (-NHOH) NO->NHOH 2e- / 2H+ NH2 Aniline (-NH2) NHOH->NH2 2e- / 2H+ SnCl2 SnCl2 / DMF (Standard) Dithionite Na2S2O4 / Buffer (Mild/Aqueous)

Figure 1: Stepwise reduction of the nitro group to aniline. Incomplete reduction can lead to the hydroxylamine side-product, which must be monitored.

Protocol A: Tin(II) Chloride Reduction (The Gold Standard)

Best for: Polystyrene (PS) and Tentagel resins; Standard Fmoc/tBu chemistry. Mechanism:


 acts as a Lewis acid and reducing agent. The reaction is robust and strictly anhydrous conditions are not required (water is often a co-proton source).
Materials
  • Reagent: Tin(II) chloride dihydrate (

    
    ).
    
  • Solvent: N,N-Dimethylformamide (DMF).

  • Additives: Minimal; the acidity of

    
     is usually sufficient, but some protocols add catalytic acetic acid.
    
Step-by-Step Procedure
  • Peptide Assembly: Synthesize the peptide using standard Fmoc-SPPS.[1] Ensure the N-terminal Fmoc group is ON (protects the N-terminus from reacting with the newly formed aniline) or use an acetylated N-terminus.

  • Preparation of Reducing Solution:

    • Dissolve

      
       in DMF to a concentration of 2.0 M .
      
    • Note: The solution may be slightly cloudy; this is acceptable. Sonicate if necessary.

  • Reaction:

    • Add the reducing solution to the resin (approx. 5–10 mL per gram of resin).

    • Shake or agitate at room temperature for 2 hours .

    • Visual Check: The resin color will shift from Yellow (Nitro) to Colorless/White (Amino).

  • Washing (Critical):

    • Drain the vessel.

    • Wash 3x with DMF.[2][3]

    • Wash 3x with DMF/Water (1:1) to remove inorganic tin salts.

    • Wash 3x with DMF.[2][3]

    • Wash 3x with DCM.

Validation
  • Micro-Cleavage: Cleave a small aliquot (approx. 5 mg resin) with TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze by LC-MS.

  • Mass Shift: Look for a mass reduction of -30 Da (

    
     [46] 
    
    
    
    
    
    [16]).

Protocol B: Sodium Dithionite Reduction (The "Green" Alternative)

Best for: PEG-based resins (ChemMatrix, PEGA) that swell in aqueous buffers; Acid-sensitive linkers. Risk: Potential for sulfated side-products (+80 Da) if pH is uncontrolled.

Materials
  • Reagent: Sodium Dithionite (

    
    ) - Must be fresh. 
    
  • Buffer: 0.1 M Ammonium Bicarbonate (

    
    ) or Phosphate Buffer, pH 8.0.
    
  • Solvent: Methanol or DMF (as a co-solvent for wettability).

Step-by-Step Procedure
  • Resin Swelling:

    • Since this is an aqueous reaction, standard PS resins will not swell. Use PEG-PS or ChemMatrix.

    • Pre-swell resin in DMF, then wash with 50% DMF/Water.

  • Preparation of Reducing Solution:

    • Prepare a solution of 0.5 M Sodium Dithionite in the Buffer/Solvent mix (e.g., 1:1 Buffer:MeOH).

    • Caution: Dithionite degrades rapidly in solution. Prepare immediately before use.

  • Reaction:

    • Add solution to resin.[2][3]

    • Agitate for 30–60 minutes at room temperature.

    • Repeat the treatment with fresh solution once to ensure completion.

  • Washing:

    • Wash 5x with Water (to remove salts).

    • Wash 3x with MeOH.

    • Wash 3x with DMF (to return to organic phase for further synthesis).

Comparative Analysis & Troubleshooting

FeatureTin(II) Chloride (

)
Sodium Dithionite (

)
Resin Compatibility Excellent (PS, Tentagel, PEG)Limited (Requires PEG/Water-compatible resins)
Reaction Time 2 Hours30–60 Minutes
Side Reactions Rare; highly specific.Sulfation (+80 Da) possible; pH dependent.
Visual Cue Yellow

Colorless
Yellow

Colorless
Toxicity High (Heavy metal waste)Low (Sulfur salts)
Troubleshooting Guide

Issue: Incomplete Reduction (Yellow color persists)

  • Cause: Old reagents or poor resin swelling.

  • Fix (

    
    ): Increase temperature to 40°C or extend time to 4 hours. Ensure DMF is fresh.
    
  • Fix (Dithionite): Check pH (must be >7). Use fresh reagent.

Issue: Peptide Aggregation

  • Insight: Aminotyrosine can form hydrogen bonds.

  • Fix: Perform reduction after full peptide assembly, just before final cleavage, rather than in the middle of the sequence, unless the amine is needed for branching.

Issue: Mass Spec shows +16 Da (Hydroxylamine)

  • Cause: Reaction stopped at -NHOH intermediate.

  • Fix: Repeat the reduction step with fresh reagents.[2]

Workflow Visualization

Workflow Start Fmoc-Tyr(NO2)-OH Coupling Assembly Complete Peptide Assembly (Fmoc-ON) Start->Assembly Choice Select Method Assembly->Choice SnCl2 Method A: SnCl2 (2M in DMF, 2h) Choice->SnCl2 Standard PS Resin Dithionite Method B: Dithionite (0.5M in Buffer, 1h) Choice->Dithionite PEG/Water Compatible Wash Extensive Wash (Remove Salts) SnCl2->Wash Dithionite->Wash QC Micro-Cleavage & MS (Check -30 Da shift) Wash->QC

Figure 2: Decision tree for selecting the appropriate reduction protocol based on resin type.

References

  • Ghesquière, B., et al. (2009). "In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography." Molecular & Cellular Proteomics. (Demonstrates Dithionite reduction utility).

  • Hameed, D. S., et al. (2014). "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters. (Standard SnCl2 conditions).

  • Ischiropoulos, H., et al. "Nitration of Tyrosine." (Foundational chemistry of nitrotyrosine).

  • BenchChem Technical Support. "Optimizing Sodium Dithionite Reductions." (Practical handling of unstable reagents).

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 3-Aminotyrosine Peptides via Fmoc-SPPS

Executive Summary The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of pharmacological properties and the introduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of pharmacological properties and the introduction of novel functionalities. 3-Aminotyrosine (Ams), with its unique aromatic amine, offers a versatile handle for bioconjugation, metal chelation, and the formation of unique structural motifs. This application note provides a comprehensive, field-proven guide for the synthesis of 3-aminotyrosine-containing peptides using a precursor-based strategy within the framework of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We detail the incorporation of Fmoc-3-nitro-L-tyrosine, followed by a highly efficient on-resin reduction to yield the desired 3-aminotyrosine residue. This method avoids the challenges associated with the direct coupling of the unprotected, air-sensitive 3-aminotyrosine.

The Strategic Imperative: Why a Precursor?

Directly incorporating Fmoc-3-aminotyrosine into a growing peptide chain presents significant challenges. The free aromatic amine of 3-aminotyrosine is nucleophilic and highly susceptible to oxidation, which can lead to undesired side reactions and the formation of colored byproducts.[1] Furthermore, protecting the aromatic amine with a group that is orthogonal to the entire Fmoc/tBu strategy adds complexity and cost to the synthesis.

The superior strategy, detailed herein, involves two key phases:

  • Incorporation: A stable, commercially available precursor, Fmoc-3-nitro-L-tyrosine , is incorporated into the peptide sequence using standard, well-established Fmoc-SPPS coupling protocols.[2] The electron-withdrawing nitro group deactivates the aromatic ring, preventing side reactions during synthesis.

  • Conversion: After incorporation, the nitro group is chemically reduced to the desired amine in situ while the peptide remains anchored to the solid support. This on-resin conversion is the critical step, ensuring high efficiency and purity of the final product.

This approach leverages the robustness of standard Fmoc chemistry for chain elongation and isolates the more specialized chemical transformation to a single, optimized step.

Workflow & Core Chemistry

The overall process follows a logical progression from standard peptide synthesis to the specific modification and final release of the target peptide.

Synthesis_Workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis (SPPS) cluster_Reduction On-Resin Modification cluster_Final Cleavage & Purification Resin 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. Iterative Fmoc Deprotection Resin->Fmoc_Deprotection DMF Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Piperidine/DMF Coupling->Fmoc_Deprotection Repeat n times Nitro_Tyr_Coupling 4. Coupling of Fmoc-3-nitro-Tyr-OH Coupling->Nitro_Tyr_Coupling At desired position Reduction 5. On-Resin Reduction (SnCl2·2H2O) Nitro_Tyr_Coupling->Reduction Cleavage 6. Cleavage & Global Deprotection Reduction->Cleavage Purification 7. HPLC Purification Cleavage->Purification Analysis 8. LC-MS Analysis Purification->Analysis

Caption: Overall workflow for 3-aminotyrosine peptide synthesis.

The core chemical transformation is the reduction of the aromatic nitro group. While several reagents can accomplish this, Tin(II) chloride (SnCl₂) is particularly well-suited for SPPS. It is a mild reducing agent that shows high chemoselectivity, leaving common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) intact.[3][4]

Reduction_Mechanism Start Peptide-Resin Tyr(3-NO₂) Product Peptide-Resin Tyr(3-NH₂) Start->Product Reduction (6e⁻, 6H⁺ transfer) Reagent SnCl₂·2H₂O in DMF Reagent->Start

Caption: On-resin reduction of 3-nitrotyrosine to 3-aminotyrosine.

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Protocol 4.1: Standard Fmoc-SPPS Cycles

This protocol outlines the steps for amino acid coupling preceding the introduction of Fmoc-3-nitro-Tyr-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[5]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.[6]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent like HCTU or HATU (0.95 eq. relative to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the coupling agent) in DMF for 2-5 minutes.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 45-90 minutes at room temperature.

    • Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence until you reach the position for 3-aminotyrosine.

Protocol 4.2: Incorporation of Fmoc-3-nitro-L-tyrosine

The coupling of Fmoc-3-nitro-Tyr-OH follows the standard procedure but may require extended coupling times due to the steric bulk and electronic properties of the residue.

  • Deprotection: Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in Protocol 4.1, step 2.

  • Coupling:

    • Use Fmoc-3-nitro-Tyr(tBu)-OH if the final cleavage will be performed under standard acidic conditions (e.g., TFA). The tert-Butyl (tBu) group protects the phenolic hydroxyl.[8]

    • Prepare an activation solution as described in Protocol 4.1, step 3, using 3 equivalents of Fmoc-3-nitro-Tyr(tBu)-OH.

    • Add the solution to the resin and agitate for at least 2 hours.

    • Monitor the reaction for completion using a Kaiser test. Due to the deactivated nature of the amine after coupling, a false negative is unlikely, but a positive test definitively indicates incomplete reaction.

    • Once complete, drain and wash thoroughly with DMF, followed by Dichloromethane (DCM).

Protocol 4.3: On-Resin Reduction of 3-Nitrotyrosine

This is the critical conversion step. Ensure all reagents are fresh.

  • Resin Preparation: After coupling the final amino acid and performing the last Fmoc deprotection (if the N-terminus is to be free), wash the peptide-resin thoroughly with DMF (5 times) and ensure it is well-swelled.

  • Reduction Cocktail Preparation: In a fume hood, prepare the reduction solution. For a 0.1 mmol scale synthesis, dissolve Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5-10 equivalents per nitro group) in DMF.

    • Expert Tip: The solubility of SnCl₂·2H₂O in pure DMF can be limited. Sonication can aid dissolution. Alternatively, a solvent mixture like DMF/NMP (N-Methyl-2-pyrrolidone) can be used.

  • Reduction Reaction:

    • Add the SnCl₂ solution to the peptide-resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 2-4 hours.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing via LC-MS. The mass of the peptide should decrease by 29 Da (NO₂ -> NH₂; mass change = (14+2) - (14+32) = -29).

  • Post-Reduction Wash:

    • Drain the reduction solution.

    • Wash the resin extensively to remove all tin salts. A recommended wash sequence is:

      • DMF (5 times)

      • 5% DIPEA in DMF (2 times, to neutralize any residual acid and chelate tin)

      • DMF (5 times)

      • DCM (5 times)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Parameter Recommendation Rationale
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Mild, selective, and compatible with acid-labile protecting groups.[4]
Equivalents 5-10 eq. per NO₂ groupEnsures the reaction goes to completion in a reasonable timeframe.
Solvent DMF or DMF/NMPGood swelling solvent for the peptide-resin and reagent solubility.
Temperature Room TemperatureSufficient for the reaction; avoids potential side reactions at elevated temperatures.
Reaction Time 2-4 hoursTypically sufficient; should be monitored for completion.

Table 1: Recommended parameters for the on-resin reduction of 3-nitrotyrosine.

Protocol 4.4: Cleavage, Purification, and Analysis
  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard Reagent R cocktail is: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), and 2% Anisole.

    • Causality Note: The scavengers (Thioanisole, EDT, Anisole) are critical for quenching reactive carbocations generated from the cleavage of side-chain protecting groups (like tBu and Trt), preventing re-attachment to electron-rich residues like Trp, Met, or the newly formed 3-aminotyrosine.[9]

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the cleavage solution away from the resin beads into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

  • Purification & Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The reduction of the nitro group to an amine results in a significant hydrophilic shift, causing the 3-aminotyrosine peptide to elute earlier than its 3-nitrotyrosine precursor.[10]

    • Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the theoretical mass of the 3-aminotyrosine-containing peptide.

    • Expert Tip: Peptides containing 3-aminotyrosine can exhibit poor fragmentation in CID-based tandem MS. Conversion of the nitro group to an amine significantly improves fragmentation efficiency, aiding in sequence confirmation.[11][12]

Trustworthiness & Self-Validation

This protocol is designed as a self-validating system. Key checkpoints ensure success:

  • Kaiser Tests: Confirm completion of each coupling step, preventing deletion sequences.

  • Monitoring Reduction: A small-scale cleavage and LC-MS analysis definitively confirms the NO₂ to NH₂ conversion before committing to the full cleavage.

  • HPLC Profile Shift: The predictable hydrophilic shift upon reduction provides a clear chromatographic signature of a successful reaction.[10]

  • Mass Spectrometry: Provides unambiguous confirmation of the final product's molecular weight.

By following this detailed guide, researchers can reliably and efficiently synthesize high-purity 3-aminotyrosine-containing peptides, unlocking new avenues for chemical biology and therapeutic development.

References

  • Nowick, J.S. Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Shen, M., et al. (2024). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2024). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Retrieved from [Link]

  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Guerrero-Ríos, I., et al. (2017). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]

  • Snovida, S., et al. (2012). Conversion of 3-nitrotyrosine to 3-aminotyrosine residues facilitates mapping of tyrosine nitration in proteins by electrospray ionization-tandem mass spectrometry using electron capture dissociation. Journal of Mass Spectrometry. Retrieved from [Link]

  • Ghesquière, B., et al. (2006). Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Koehler, C.J., et al. (2013). Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift. ResearchGate. Retrieved from [Link]

  • Yim, N.C.F., & Gurd, F.R.N. (1985). Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.

Sources

Method

Application Note: Site-Specific Incorporation & Manipulation of Fmoc-3-Nitro-Tyrosine in Bioactive Peptides

This Application Note is designed for advanced peptide chemists and drug development professionals. It synthesizes established solid-phase peptide synthesis (SPPS) methodologies with specific nuances required for handlin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced peptide chemists and drug development professionals. It synthesizes established solid-phase peptide synthesis (SPPS) methodologies with specific nuances required for handling the nitro-functionalized tyrosine variant.

Executive Summary

The incorporation of 3-nitro-tyrosine (3-NT) into bioactive peptides is a critical strategy for two primary applications:

  • Biomimetic Studies: Simulating oxidative stress biomarkers (peroxynitrite footprinting) to study protein nitration effects on protein-protein interactions (PPIs).[1]

  • Synthetic Utility: Serving as a "masked" precursor for 3-amino-tyrosine (3-AT) , a non-canonical amino acid that enables orthogonal conjugation, stapling, or fluorescence labeling.[1]

This guide provides a validated protocol for incorporating Fmoc-3-nitro-tyrosine using Fmoc/tBu SPPS.[1] It addresses the unique physicochemical challenges of the nitro group—specifically its acidity (pKa ~7.2) and steric bulk—and provides a robust on-resin reduction protocol to generate 3-amino-tyrosine.[1]

Chemical & Physical Properties

Understanding the shift in electronic properties is prerequisite to successful synthesis.[1] The nitro group (


) at the ortho position of the phenolic ring is strongly electron-withdrawing.
PropertyTyrosine (Tyr)3-Nitro-Tyrosine (3-NT)Impact on SPPS
Side Chain pKa ~10.1~7.2 CRITICAL: The phenol is ~50% deprotonated at physiological pH.[1] In basic SPPS coupling (e.g., DIPEA), it forms a phenolate anion that is nucleophilic and prone to O-acylation.
Steric Bulk StandardHighMay require double coupling or extended reaction times.[1]
Hydrophobicity ModeratepH-DependentAt acidic pH (HPLC), 3-NT is more hydrophobic (longer retention).[1] At basic pH, it is hydrophilic (anionic).[1]
Mass Shift 0+45 DaDiagnostic marker in LC-MS.[1]

Strategic Planning: Resin & Reagents

Resin Selection
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide Resin .[1]

  • Reasoning: 2-CTC is ideal if you plan to cleave the protected peptide fragment.[1] Rink Amide is standard for C-terminal amides.[1] Avoid resins requiring strong base for cleavage, as the nitro group is stable to TFA but sensitive to harsh reduction conditions.

Reagent Selection
  • Coupling Reagents: DIC/Oxyma Pure is superior to HATU/DIPEA for steps following 3-NT incorporation.[1]

    • Why? HATU protocols typically require DIPEA (base).[1][2] Excess base deprotonates the 3-NT phenol (pKa 7.2), increasing the risk of O-acylation (ester formation on the side chain) during subsequent couplings. DIC/Oxyma creates a near-neutral activation environment, keeping the phenol protonated and unreactive.

Experimental Protocols

Protocol A: Standard Incorporation of Fmoc-3-Nitro-Tyrosine

Use this protocol to insert the 3-NT residue into the sequence.

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ).[1]
  • Activation (0.1 mmol scale):

    • Weigh Fmoc-3-nitro-Tyr-OH (4 eq, ~180 mg).

    • Add HATU (3.9 eq) and HOAt (4 eq) (Optional but recommended for steric bulk).[1]

    • Dissolve in minimal DMF.[1]

    • Add DIPEA (8 eq) immediately before adding to resin.[1]

    • Note: Since the 3-NT is the incoming acid, O-acylation is not yet a risk (the resin-bound amine is the nucleophile).

  • Coupling: Shake for 60–90 minutes at Room Temp.

    • Validation: Perform Kaiser Test.[1][3] If not blue-free, re-couple using fresh reagents.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) in DMF for 5 min.

Protocol B: Chain Elongation (Post-3-NT)

CRITICAL: Preventing Side Reactions.

Once 3-NT is installed, the phenolic hydroxyl is exposed (unless a specialized O-protected derivative is used, which is rare). To prevent O-acylation during the coupling of the next amino acids:

  • Method: Switch to DIC/Oxyma activation.[1]

  • Stoichiometry: AA (4 eq) / DIC (4 eq) / Oxyma (4 eq).

  • Base Usage: Avoid DIPEA or NMM. If solubility requires base, keep it < 1 eq relative to the amino acid.[1]

  • Troubleshooting: If O-acylation is observed (mass + AA mass), treat the resin with 20% Piperidine/DMF containing 5% Hydrazine for 10 min.[1] This often cleaves the labile phenolic ester without damaging the peptide backbone.

Protocol C: On-Resin Reduction to 3-Amino-Tyrosine (Optional)

Perform this step ONLY if the goal is to convert the Nitro group to an Amine group. This must be done after full chain assembly but before TFA cleavage.

Mechanism: Stannous Chloride (


) selectively reduces the aryl nitro group to an aniline-like amine under mild conditions compatible with the peptide backbone.

Reagents:

  • Stannous Chloride Dihydrate (

    
    )[4][5][6]
    
  • DMF (Degassed preferred)[1]

Steps:

  • Preparation: Complete the full peptide synthesis. Remove the final N-terminal Fmoc group (optional, but usually easier to purify if free).

  • Wash: Wash resin extensively with DMF (

    
    ) to remove all traces of piperidine.[1]
    
  • Reduction Solution: Prepare a 2.0 M solution of

    
     in DMF . (e.g., 4.5 g in 10 mL DMF). Sonicate if necessary to dissolve.[1]
    
  • Reaction: Add solution to the resin. Shake at Room Temp for 2 to 4 hours .

    • Visual Cue: The resin color often shifts from yellow (nitro) to colorless/beige (amine), though resin type can obscure this.

  • Wash: Drain and wash thoroughly:

    • DMF (

      
      )[1]
      
    • DMF/Water (1:1) (

      
      ) - Crucial to remove Tin salts.[1]
      
    • MeOH (

      
      )[1]
      
    • DCM (

      
      )[1]
      
  • Validation: Cleave a small aliquot.

    • Target Mass: Mass of Nitro-Peptide minus 30 Da (

      
       is 
      
      
      
      ).[1]

Visualization of Workflows

Workflow 1: Synthesis Decision Tree

This diagram illustrates the decision process between maintaining the Nitro group or reducing it to the Amino group.

SPPS_Workflow Start Resin Loading (Fmoc-AA-Resin) Elongation Chain Elongation (Standard Fmoc SPPS) Start->Elongation NitroCoup Couple Fmoc-3-Nitro-Tyr (HATU/DIPEA) Elongation->NitroCoup Next AA is 3-NT PostNitro Subsequent Couplings (USE DIC/OXYMA ONLY) NitroCoup->PostNitro Critical: Avoid O-Acylation Decision Target Molecule? PostNitro->Decision PathA Nitro-Peptide (Oxidative Stress Marker) Decision->PathA Keep NO2 PathB Amino-Peptide (Crosslinking Precursor) Decision->PathB Need NH2 Cleavage TFA Cleavage & HPLC PathA->Cleavage Reduction On-Resin Reduction (2M SnCl2 in DMF, 3h) PathB->Reduction Reduction->Cleavage

Caption: Decision tree for 3-Nitro-Tyrosine incorporation, highlighting the critical divergence for on-resin reduction.

Quality Control & Troubleshooting

Data Summary: Mass Spectrometry Shifts
ModificationFormula ChangeMass Shift (

)
Tyrosine

3-Nitro-Tyr

+45.0 Da
3-Nitro-Tyr

3-Amino-Tyr

-30.0 Da (relative to Nitro)
O-Acylation (Side Reaction)

(example)
+57.0 Da (relative to Nitro)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Coupling Efficiency of 3-NT Steric hindrance of the nitro group.[1]Double couple (2 x 1h). Use HOAt additive.[1][3] Increase temperature to 50°C (carefully).
Extra Mass Peaks (+AA mass) O-acylation of the 3-NT phenol by the next amino acid.Switch subsequent couplings to DIC/Oxyma (base-free).[1] Treat resin with 20% Piperidine/5% Hydrazine before cleavage.[1]
Incomplete Reduction (

)
Old

or insufficient swelling.[1]
Use fresh

.[1] Ensure solvent is pure DMF. Repeat reaction for 4 hours.
Tin Salt Precipitation Hydrolysis of Tin during wash.[1]Wash with DMF/Water (1:1) immediately after reduction to solubilize salts, then extensive MeOH washes.[1]

References

  • Bachem. (2024).[1] Fmoc-3-nitro-L-tyrosine: Technical Data Sheet. Bachem AG.[1] Link

  • Sokolovsky, M., Riordan, J. F., & Vallee, B. L. (1967).[1][7] Conversion of 3-nitrotyrosine to 3-aminotyrosine in peptides and proteins.[1][7][8] Biochemical and Biophysical Research Communications, 27(1), 20–25.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link

  • Merck/Sigma-Aldrich. (2024).[1] Protocol for Solid Phase Peptide Synthesis using Fmoc Chemistry. Link

  • Hsieh, Y. S., et al. (2011).[1] Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides. Chemical Communications (Supplementary Info regarding Tyrosine modification). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fmoc-3-Nitro-Tyrosine in SPPS

Executive Summary Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO₂)-OH) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): hydrophobic aggregation and altered side-chain acidity . Unlike standard tyrosine, the ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-3-nitro-L-tyrosine (Fmoc-Tyr(3-NO₂)-OH) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): hydrophobic aggregation and altered side-chain acidity . Unlike standard tyrosine, the electron-withdrawing nitro group at the meta position significantly increases the hydrophobicity of the aromatic ring, leading to precipitation in standard DMF solutions. Furthermore, it lowers the pKa of the phenolic hydroxyl (~7.2 vs. ~10.0 for Tyr), increasing the risk of base-catalyzed side reactions (O-acylation).

This guide provides a self-validating workflow to solubilize this derivative and couple it efficiently without compromising peptide integrity.

Module 1: Solvent Engineering (The Solubility Problem)

The primary failure mode with Fmoc-Tyr(3-NO₂)-OH is precipitation within the delivery lines of automated synthesizers or incomplete reaction due to poor solvation. Standard 0.2 M – 0.5 M concentrations in DMF often result in cloudy suspensions.

Optimized Solvent Systems
Solvent SystemSolubility Limit (Approx.)ViscosityRecommended Use
DMF (Standard) < 0.1 M (Unstable)LowNOT RECOMMENDED for stock solutions.
NMP (Pure) ~ 0.2 MMediumManual synthesis; better resin swelling.
DMSO / DMF (50:50) > 0.3 MMediumGOLD STANDARD for automated delivery.
DMSO (Pure) > 0.5 MHighManual coupling; difficult for some liquid handlers.
Protocol: Preparation of 0.2 M Stock Solution

Use this protocol to prevent "crashing out" during overnight runs.

  • Weighing: Calculate the required mass of Fmoc-Tyr(3-NO₂)-OH.

  • Primary Solvation: Add DMSO (dimethyl sulfoxide) equal to 50% of the final target volume. Vortex vigorously for 30 seconds. The solution should be clear yellow.

  • Dilution: Add DMF (dimethylformamide) to reach the final volume.

  • Filtration (Critical): Pass the solution through a 0.45 µm PTFE syringe filter into the instrument vial. This removes micro-aggregates that act as nucleation sites for precipitation.

Expert Insight: The nitro group enhances


-

stacking interactions between Fmoc groups. DMSO acts as a chaotic disruptor of these stacks, far more effectively than NMP or DMF.

Module 2: Coupling Chemistry (The Reactivity Problem)

Once soluble, the reactivity must be managed. The nitro group makes the phenolic -OH acidic enough to be deprotonated by standard equivalents of DIEA (Diisopropylethylamine), creating a phenolate anion that can attack the activated amino acid ester, leading to O-acylation (branching) .

The "Starvation" Base Strategy

To prevent O-acylation, we must limit the availability of excess base.

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is required due to the steric bulk of the nitro group.

  • Base: DIEA or NMM (N-methylmorpholine).

  • Stoichiometry:

    • Standard: 1.0 eq AA : 1.0 eq HATU : 2.0 eq Base (High risk of O-acylation).

    • Optimized: 1.0 eq AA : 1.0 eq HATU : 0.9–1.0 eq Base .

Step-by-Step Coupling Protocol
  • Resin Preparation: Ensure the resin is swelled in DMF/NMP.

  • Activation (Pre-mix):

    • Combine Fmoc-Tyr(3-NO₂)-OH (4 eq.) and HATU (3.9 eq.) in the DMSO/DMF solvent mix.

    • Add DIEA (3.9 eq. strictly controlled) immediately before delivery to the resin.

    • Note: Do not let the activated ester sit for >2 minutes before adding to resin.

  • Reaction:

    • Time: 45–60 minutes.[1]

    • Temperature: Room Temperature (25°C).

    • Warning: Avoid Microwave Heating >50°C for this specific residue. High heat + nitro group + base promotes side reactions and potential degradation.

  • Double Coupling: Highly recommended. Repeat the step with fresh reagents rather than extending time.

Module 3: Visualization & Logic Flow

Workflow: Solubility & Coupling Decision Tree

SolubilityWorkflow Start Start: Fmoc-Tyr(3-NO2)-OH SolventCheck Dissolve in DMF (0.2M)? Start->SolventCheck Cloudy Solution Cloudy/Precipitate SolventCheck->Cloudy Yes Clear Solution Clear SolventCheck->Clear No AddDMSO Add DMSO (to 50% v/v) Cloudy->AddDMSO Filter Filter (0.45 µm PTFE) Clear->Filter AddDMSO->Filter Coupling Coupling Reaction Filter->Coupling BaseCheck Base Stoichiometry Check Coupling->BaseCheck StandardBase Excess Base (2.0 eq) BaseCheck->StandardBase ReducedBase Controlled Base (1.0 eq) BaseCheck->ReducedBase Risk Risk: O-Acylation (Branching) StandardBase->Risk Success Success: Linear Peptide ReducedBase->Success

Figure 1: Decision tree for solvent selection and base stoichiometry to ensure solubility and prevent side reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave heating to improve the solubility of Fmoc-Tyr(3-NO₂)-OH? A: Heating the stock solution to 40°C to dissolve it is acceptable, but the solution must remain stable at room temperature if your synthesizer does not have heated lines. During the coupling reaction, avoid temperatures above 50°C. The nitro group renders the aromatic ring electron-deficient, and combined with high heat and base, this can lead to racemization or premature Fmoc removal.

Q2: The solution turned bright yellow upon adding DIEA. Is this normal? A: Yes. The nitro-tyrosine phenol is acidic (pKa ~7.2). Adding a base deprotonates a fraction of the phenol, creating the nitrophenolate anion, which is intensely yellow (similar to p-nitrophenol indicators). This confirms the base is present but also signals the risk of O-acylation if the base concentration is too high.

Q3: My crude peptide shows a mass shift of +448 Da. What happened? A: This indicates a "double hit" or branching. The phenol side chain of the Nitro-Tyr likely reacted with another Fmoc-Tyr(3-NO₂)-OH molecule (O-acylation) because excess base generated a nucleophilic phenolate.

  • Fix: Reduce DIEA equivalents to 0.9–1.0 eq relative to the amino acid, or use a "pre-activation" cycle where the base is added to the AA/HATU mixture 30 seconds before hitting the resin.

Q4: Is Fmoc-Tyr(3-NO₂)-OH compatible with standard TFA cleavage? A: Yes. The nitro group is stable to standard TFA/TIS/Water cocktails. However, avoid using stannous chloride (SnCl₂) or other strong reducing agents in the cleavage cocktail unless you intend to reduce the nitro group to an amine (3-amino-tyrosine).

References

  • PubChem. (2024).[2] Fmoc-3-nitro-L-tyrosine Compound Summary. National Library of Medicine. [Link]

  • Albericio, F., et al. (2018). Solvent Engineering in Solid Phase Peptide Synthesis. In Peptide Synthesis Protocols. Methods in Molecular Biology. (Contextual grounding on DMSO/NMP utility in SPPS).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Mechanistic insight on side-chain acidity and protection strategies). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Nitro-Tyrosine Coupling in SPPS

Executive Summary Incorporating 3-nitro-L-tyrosine (Tyr(3-NO₂)) into peptides presents a unique "chemical pincer" challenge. You face two opposing forces: steric/electronic deactivation hindering coupling efficiency, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Incorporating 3-nitro-L-tyrosine (Tyr(3-NO₂)) into peptides presents a unique "chemical pincer" challenge. You face two opposing forces: steric/electronic deactivation hindering coupling efficiency, and hyper-reactivity of the side chain leading to O-acylation or reduction.

This guide moves beyond basic protocols to address the causality of failure. It provides a self-validating troubleshooting system to distinguish between steric hindrance, electronic deactivation, and chemically induced side reactions.

Phase 1: Diagnostic Workflow

Before altering your synthesis, diagnose the specific failure mode using the Mass Spectrometry (MS) signature of your crude product.

TroubleshootingFlow Start Analyze Crude Peptide (LC-MS) Target Target Mass Found? (Calc. MW) Start->Target M_Minus_30 Mass = [M - 30 Da] (Reduction) Target->M_Minus_30 No M_Plus_X Mass = [M + AA] (O-Acylation / Insertion) Target->M_Plus_X No M_Minus_Tyr Mass = [M - Tyr(NO2)] (Deletion) Target->M_Minus_Tyr No Low_Yield Correct Mass but Low Yield (Aggregation) Target->Low_Yield Yes, but... Sol_Cleavage Change Cleavage Cocktail (Remove EDT/Thiols) M_Minus_30->Sol_Cleavage Cause: NO2 -> NH2 Sol_Base Switch Base to Collidine (Prevent Phenolate) M_Plus_X->Sol_Base Cause: O-Acylation Sol_Coupling Switch to HATU/HOAt Double Couple M_Minus_Tyr->Sol_Coupling Cause: Incomplete Coupling Sol_Solvent Use Magic Mixture (DCM/DMF/NMP) Low_Yield->Sol_Solvent Cause: Aggregation

Figure 1: Decision tree for diagnosing Nitro-Tyrosine synthesis failures based on crude mass shifts.

Phase 2: Technical Q&A and Troubleshooting

Category 1: Coupling Efficiency (The "Entry" Problem)

Q1: Why is the coupling of Fmoc-Tyr(3-NO₂)-OH stalling despite using standard HBTU/DIEA conditions?

The Mechanism: The failure is likely electronic rather than steric. The nitro group at the 3-position is strongly electron-withdrawing. While this makes the activated ester more reactive, it also significantly lowers the pKa of the phenolic hydroxyl group (from ~10 to ~6.8).

  • The Trap: In the presence of strong bases like DIEA (Diisopropylethylamine), the phenol deprotonates to form a phenolate anion. This phenolate is a potent nucleophile that competes with the alpha-amine, leading to O-acylation (ester formation on the side chain) rather than the desired amide bond.

The Fix:

  • Switch Bases: Replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to activate the carboxylic acid but less likely to deprotonate the nitro-tyrosine phenol [1].

  • Change Activation: Use DIC/Oxyma Pure . This carbodiimide chemistry is essentially "base-free" during the activation step, maintaining a neutral pH that keeps the phenol protonated and unreactive [2].

Q2: I see a "double addition" or +Mass of the amino acid in my MS. Is this O-acylation?

Yes. If you observe


, the incoming amino acid has likely esterified onto the unprotected hydroxyl of the Nitro-Tyr.
  • Verification: Treat a small sample of the resin with 20% piperidine/DMF for 30 minutes. If the extra mass disappears, it was an ester (which is labile to aminolysis), confirming O-acylation.

  • Prevention: Use Fmoc-Tyr(3-NO₂)-OH without side-chain protection only with the DIC/Oxyma protocol. For long peptides (>15 residues), use the O-protected derivative Fmoc-Tyr(3-NO₂)-O-Allyl or -O-2-Cl-Trt to completely block this pathway.

Category 2: The "Exit" Problem (Coupling onto Nitro-Tyr)

Q3: The Nitro-Tyr is coupled, but the next amino acid fails to attach. Why?

The Mechanism: This is a steric issue. The nitro group is bulky and positioned ortho to the hydroxyl.[1] Even though it is on the ring, it creates a "roof" over the peptide backbone, restricting access to the N-terminal amine. Furthermore, the electron-withdrawing nature reduces the nucleophilicity of the N-terminal amine slightly.

The Protocol:

  • Reagent: Switch to HATU/HOAt (1:1) with Collidine.[2][3] HATU is the "gold standard" for sterically hindered couplings.

  • Double Coupling: Perform two coupling cycles.

    • Cycle 1: 45 mins at Room Temp.[2]

    • Cycle 2: 45 mins at 50°C (Microwave or conventional heat). Note: Do not exceed 50°C to prevent nitro group degradation.

Category 3: Cleavage & Side Reactions[4][5][6]

Q4: My peptide mass is exactly 30 Da lower than calculated. What happened?

The Diagnosis: You have reduced the Nitro group (


) to an Amine (

).
  • Mass Math:

    
    . Difference = 
    
    
    
    .

The Cause: You likely used 1,2-Ethanedithiol (EDT) or high concentrations of thiols in your cleavage cocktail (e.g., Reagent K). Thiols are strong reducing agents and, in the acidic environment of TFA cleavage, can reduce the nitro group to an aniline derivative (3-aminotyrosine) [3].

The Solution (The "Nitro-Safe" Cocktail): Eliminate thiols. Use Triisopropylsilane (TIS) as the primary scavenger.

ComponentStandard (Risk of Reduction)Nitro-Safe Protocol
Acid 82.5% TFA95% TFA
Scavenger 1 5% Phenol2.5% TIS (Triisopropylsilane)
Scavenger 2 5% Thioanisole2.5% H₂O
Scavenger 3 2.5% EDT (Danger) None

Note: If your peptide contains Methionine or Cysteine (which usually require EDT), use DODT (3,6-dioxa-1,8-octanedithiol) or keep the cleavage time strictly under 2 hours to minimize reduction risk.

Phase 3: Validated Experimental Protocols

Protocol A: Coupling Fmoc-Tyr(3-NO₂)-OH (Unprotected Side Chain)

Use this to prevent O-acylation.

  • Resin Prep: Swell resin in DMF (3 x 10 min).

  • Activation Mixture (Pre-mix 2 min):

    • AA: Fmoc-Tyr(3-NO₂)-OH (4.0 eq)

    • Activator: DIC (4.0 eq)

    • Additive: Oxyma Pure (4.0 eq)

    • Solvent: DMF (Final conc. 0.2 M)[4]

    • Crucial:NO BASE is added to this mixture.

  • Coupling: Add mixture to resin. Shake for 60–90 min at RT.

  • Monitoring: Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

  • Capping: Acetic Anhydride/Pyridine/DMF (standard) to block unreacted amines.

Protocol B: "Nitro-Safe" Resin Cleavage

Use this to prevent reduction of NO₂ to NH₂.

  • Wash: Wash resin with DCM (3x) to remove DMF traces (DMF can form formyl adducts during cleavage).

  • Cocktail Preparation: Mix TFA : TIS : H₂O (95 : 2.5 : 2.5) . Prepare fresh.

  • Incubation: Add cocktail to resin. Shake for 2 hours at Room Temp.

    • Warning: Do not heat. Heat accelerates the reduction even with weak scavengers.

  • Precipitation: Filter into cold diethyl ether. Centrifuge.

Phase 4: Visualizing the Chemistry

The following diagram illustrates the competing pathways during the coupling step.

ReactionPathways Input Fmoc-Tyr(3-NO2)-OH (Unprotected OH) Base Base (DIEA vs Collidine) Input->Base Phenol Phenol Form (Neutral) Base->Phenol Weak Base (Collidine) or No Base (DIC) Phenolate Phenolate Anion (Reactive Nucleophile) Base->Phenolate Strong Base (DIEA) pKa < 7 Pathway_Good Coupling to Resin (Alpha-Amine) Phenol->Pathway_Good Desired Path Pathway_Bad Side Reaction (O-Acylation) Phenolate->Pathway_Bad Competing Path Success Success Pathway_Good->Success Correct Peptide Failure Failure Pathway_Bad->Failure Branched/Esterified Impurity

Figure 2: Mechanistic pathway showing how strong bases trigger O-acylation side reactions.

References

  • Carpino, L. A., et al. (1993). "Efficiency in Peptide Coupling: 1-Hydroxy-7-azabenzotriazole vs 1-Hydroxybenzotriazole." Journal of the American Chemical Society.

    • Context: Establishes the superiority of HOAt/HATU and the importance of base choice (Collidine) in difficult couplings.
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

    • Context: Validates DIC/Oxyma as a neutral pH, high-efficiency coupling method that minimizes racemiz
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

    • Context: Detailed review of protecting group stability and side reactions, including the reduction of nitro groups by thiols during cleavage.
  • Sigma-Aldrich Technical Bulletin. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection."

    • Context: Standard protocols for cleavage cocktails and scavenger selection.[5]

Disclaimer: These protocols are designed for research use. Always consult the Safety Data Sheet (SDS) for 3-nitro-tyrosine and associated reagents before handling.

Sources

Troubleshooting

Technical Support Center: Nitro Group Stability in SPPS Cleavage

Article ID: KB-SPPS-NO2-001 Last Updated: 2026-02-28 Scope: Solid Phase Peptide Synthesis (Fmoc/Boc), TFA Cleavage Cocktails, Nitro-Arginine ( ), 3-Nitrotyrosine ( ). Executive Summary & Core Directive The Short Answer:...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: KB-SPPS-NO2-001 Last Updated: 2026-02-28 Scope: Solid Phase Peptide Synthesis (Fmoc/Boc), TFA Cleavage Cocktails, Nitro-Arginine (


), 3-Nitrotyrosine (

).

Executive Summary & Core Directive

The Short Answer: The nitro (


) group is stable  in standard Trifluoroacetic Acid (TFA) cleavage cocktails used in Fmoc chemistry. TFA will not  remove the nitro group from Arginine (

) or Nitro-tyrosine.

The Common Error: If you are using


 as a protecting group for Arginine, TFA cleavage will yield a peptide with the nitro group still attached.  Removal of the nitro group requires catalytic hydrogenation (

) or strong anhydrous acids (HF), which are outside the scope of standard Fmoc/TFA protocols.

Knowledge Base: Critical Stability Data

This section defines the chemical behavior of the nitro group under standard cleavage conditions (95% TFA).

FeatureBehavior in TFA CocktailsMechanism/Reasoning
Acid Stability High The

group is strongly electron-withdrawing.[1] It does not protonate significantly in TFA and is resistant to acidolysis.
Electrophilic Attack Resistant The electron-withdrawing nature deactivates the aromatic ring (in

) or guanidine (in

), making it less susceptible to alkylation by carbocations (linkers/Pbf) than native Tyr or Trp.
Reduction Risk Low (Conditional) Standard scavengers (TIS, Water, Thioanisole) do not reduce

to

in TFA absent a metal catalyst. However, trace metal contamination combined with silanes can theoretically catalyze reduction.
Removal Method Requires

or HF
The N-N or C-N bond connecting the nitro group is too strong for TFA to cleave.

Troubleshooting Matrix

Use this guide to diagnose Mass Spectrometry (MS) anomalies associated with nitro-containing peptides.

Scenario A: "The Nitro group is still on my peptide!"

Symptom: Mass spectrum shows


 (relative to native Arginine) or Expected Mass matches the Nitro-containing peptide.
Cause:  Misunderstanding of deprotection chemistry.
Resolution: 
  • If you wanted native Arginine: You cannot use TFA to deprotect

    
    . You must perform a post-cleavage catalytic hydrogenation (dissolve peptide in MeOH/Water, add Pd/C, bubble 
    
    
    
    gas). Alternatively, switch to
    
    
    for future syntheses.
  • If you wanted Nitro-Tyrosine: This is the correct result. Proceed to purification.

Scenario B: "I see a mass shift of -16 Da or -30 Da."

Symptom: Unexpected reduction products.

  • 
    : Reduction to Nitroso (
    
    
    
    ).
  • 
    : Reduction to Amine (
    
    
    
    ) (e.g., 3-Nitrotyrosine
    
    
    3-Aminotyrosine). Cause: Inadvertent "Transfer Hydrogenation."
  • Silanes (TIS/TES) are hydride donors. While they usually require a catalyst to reduce nitro groups, high concentrations of silanes + elevated temperatures + trace metal contaminants (from old resins or spatulas) can trigger this. Resolution:

  • Protocol Adjustment: Use Cocktail B (minimal silane) instead of Reagent K.

  • Equipment: Ensure glass-lined or high-quality plastic vessels; avoid metal spatulas inside the cleavage vessel.

Scenario C: "Multiple peaks with +56 Da / +106 Da adducts."

Symptom: Alkylation of the peptide, but not necessarily on the Nitro residue. Cause: Insufficient scavenging of t-Butyl or Trityl cations. Resolution:

  • Even though Nitro groups deactivate the ring, other residues (Trp, Met) are still vulnerable. Ensure your cocktail has adequate scavengers (Water/TIS).

Optimized Cleavage Cocktails

Do not use "Reagent K" blindly if you are worried about sensitive redox chemistry. Use these targeted cocktails.

Protocol 1: The "Safe" Standard (For Nitro Preservation)

Best for: Peptides containing


 or 

where the nitro group must remain intact.
  • TFA: 95%[2][3][4][5]

  • Water: 2.5% (Hydrolysis of esters, scavenger)

  • TIS (Triisopropylsilane): 2.5% (Cation scavenger)

  • Conditions: Room Temperature, 2–3 Hours.

  • Why: Low silane concentration minimizes reduction risk while sufficiently scavenging tBu cations.

Protocol 2: The "High Scavenger" (For Complex Sequences)

Best for: Sequences with Nitro groups PLUS multiple Trp/Met/Cys residues.

  • TFA: 90%

  • Thioanisole: 5% (Accelerates Pbf removal, protects Met)

  • EDT (Ethanedithiol): 3% (Crucial for Cys/Met)

  • Anisole: 2%[6]

  • Why: Thioanisole/EDT are excellent scavengers but are poor hydride donors compared to silanes, reducing the risk of nitro reduction.

Visual Logic & Workflows

Diagram 1: The Fate of the Nitro Group

This decision tree illustrates why the Nitro group survives TFA and how to remove it if necessary.

NitroFate Start Peptide-Resin with Arg(NO2) or Tyr(NO2) Cleavage Cleavage Step Start->Cleavage TFA TFA Cocktail (Acidolysis) Cleavage->TFA Standard Fmoc HF Anhydrous HF (Strong Acid) Cleavage->HF Boc Chemistry Result_TFA Result: Peptide-NO2 Intact (Nitro group SURVIVES) TFA->Result_TFA Stable Result_HF Result: Arg(NO2) Cleaved to Arg (Native Arginine) HF->Result_HF Removes NO2 (Arg) Hydrogenation Catalytic Hydrogenation (H2 / Pd-C) Result_H2 Result: NO2 Reduced to NH2 (Arg or Amino-Tyr) Hydrogenation->Result_H2 Reduction Result_TFA->Hydrogenation Post-Cleavage Step

Caption: The nitro group is orthogonal to TFA cleavage. It requires HF or Hydrogenation for removal/reduction.

Diagram 2: Troubleshooting Mass Spec Anomalies

Follow this flow to identify issues with nitro-containing peptides.

Troubleshooting Observed Observed Mass (M) Expected Is M = Expected (with NO2)? Observed->Expected Yes Success. NO2 is stable in TFA. Expected->Yes Yes No Analyze Shift Expected->No No Shift_Minus30 Mass -30 Da (Reduction to NH2) No->Shift_Minus30 M - 30 Shift_Plus56 Mass +56/106 Da (tBu/Trt Adducts) No->Shift_Plus56 M + 56 Cause_Red Cause: High Silane (TIS) + Trace Metals? Shift_Minus30->Cause_Red Cause_Alk Cause: Insufficient Scavengers Shift_Plus56->Cause_Alk

Caption: Diagnostic logic for evaluating mass shifts in nitro-peptide cleavage.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Defines the stability of Nitro-Arg in TFA vs HF).

  • Alhassan, M., et al. (2020).[7] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. (Discusses removal conditions for Arg(NO2)).

  • CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. (Standard protocols for TFA cocktails).

  • Postma, T. M., & Albericio, F. (2014). Ditert-butyl sulfide as a scavenger in the TFA cleavage of peptides. (Discusses scavenger mechanisms and silane reactivity).

  • Biotage. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (Overview of scavenger roles and side reactions).

Sources

Reference Data & Comparative Studies

Validation

Biochemical Context: The Origin of the Analytical Challenge

As a Senior Application Scientist, I approach the mass spectrometry (MS) analysis of 3-nitrotyrosine (3-NT) not merely as a detection task, but as a complex gas-phase and solution-phase chemistry problem. 3-NT is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the mass spectrometry (MS) analysis of 3-nitrotyrosine (3-NT) not merely as a detection task, but as a complex gas-phase and solution-phase chemistry problem. 3-NT is a critical biomarker of nitrooxidative stress, driven by reactive nitrogen species like peroxynitrite[1][2]. However, identifying specific nitration sites in complex proteomes is notoriously difficult due to two fundamental bottlenecks: extreme low stoichiometry (approximately 5 modified residues per 10,000 tyrosines)[3] and high gas-phase lability of the nitro group during conventional collision-induced fragmentation[4][5].

This guide objectively evaluates the current methodologies for 3-NT peptide analysis, comparing enrichment and fragmentation strategies, and provides a self-validating, field-proven protocol to achieve unambiguous site localization.

To analyze 3-NT effectively, we must understand its formation. Tyrosine nitration is not an enzymatic process; it is a covalent modification resulting from the reaction of tyrosyl radicals with reactive nitrogen species, primarily peroxynitrite (ONOO-)[1][6].

G NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO-) NO->ONOO O2 Superoxide (O2•-) O2->ONOO NT3 3-Nitrotyrosine (3-NT) ONOO->NT3 Nitration TYR Tyrosine Residue TYR->NT3

Biochemical pathway of peroxynitrite-mediated 3-nitrotyrosine formation.

Because this modification is substoichiometric and non-enzymatic, non-nitrated peptides severely suppress the ionization of 3-NT peptides in complex mixtures[2][7]. Therefore, robust enrichment prior to MS analysis is non-negotiable.

Strategic Comparison: Enrichment Methodologies

The field relies on two primary enrichment strategies: Immunoaffinity Enrichment (IAE) and Chemical Derivatization Enrichment (CDE) .

Immunoaffinity Enrichment (IAE)

IAE utilizes anti-3-NT antibodies to immunoprecipitate modified peptides. While straightforward, IAE suffers from significant analytical blind spots. Antibodies often exhibit cross-reactivity and display a strong sequence bias, preferentially binding to peptides where the 3-NT is located near the N-terminus[7]. This bias prevents a truly unbiased, proteome-wide analysis.

Chemical Derivatization Enrichment (CDE)

CDE circumvents antibody bias by exploiting the unique redox chemistry of the nitro group. The workflow involves reducing the 3-NT to 3-aminotyrosine (3-AT) using sodium dithionite (Na2S2O4)[5][8]. This newly formed primary amine can then be covalently tagged (e.g., via NHS-biotin) for highly specific solid-phase capture.

Causality Insight: Why reduce the nitro group? The nitro group (-NO2) is highly electron-withdrawing, making it a poor nucleophile. By reducing it to an amine (-NH2), we convert it into an electron-donating group. This not only provides a reactive handle for covalent capture but also fundamentally stabilizes the modification during gas-phase MS fragmentation[5].

G Digest Tryptic Digestion (Complex Peptide Mixture) Reduce Reduction (Na2S2O4) 3-NT -> 3-AT Digest->Reduce Tag Amine-Reactive Tagging (e.g., NHS-Biotin) Reduce->Tag Enrich Streptavidin Affinity Capture & Wash Tag->Enrich Elute Elution & LC-MS/MS Enrich->Elute

Chemical derivatization workflow for enriching 3-nitrotyrosine peptides.

Table 1: Quantitative Comparison of Enrichment Strategies
ParameterImmunoaffinity Enrichment (IAE)Chemical Derivatization (CDE)
Binding Mechanism Non-covalent antibody interactionCovalent tagging (e.g., Biotin-Streptavidin)
Sequence Bias High (Favors N-terminal 3-NT)[7]Low (Sequence independent)
Specificity Moderate (Antibody cross-reactivity)[2]High (Chemically defined capture)
Mass Shift on MS +45 Da (Intact NO2)+15 Da (NH2) + Mass of applied tag
Sample Loss ModerateHigh (Due to multi-step cleanup requirements)

Strategic Comparison: MS/MS Fragmentation Modes

Once enriched, the peptides must be sequenced. The choice of fragmentation technique dictates whether the nitration site can be confidently localized.

Higher-energy Collisional Dissociation (HCD)

HCD relies on vibrational excitation to cleave the peptide backbone (C-N bonds), generating b and y ions. However, the C-NO2 bond in 3-NT is highly labile. Under HCD, the dominant fragmentation pathway is often the neutral loss of the nitro group (-46 Da) or oxygen (-16 Da)[5]. While HCD produces a diagnostic immonium ion at m/z 181.1[3], the neutral loss from the precursor leaves the resulting b and y ions devoid of the modification, making exact site localization ambiguous[4].

Electron-Transfer / Higher-Energy Collision Dissociation (EThcD)

EThcD is a hybrid technique. First, Electron-Transfer Dissociation (ETD) transfers an electron to the multiply charged peptide, inducing radical-driven cleavage of the N-Cα bonds to form c and z ions. Crucially, ETD is a "soft" fragmentation method that preserves labile post-translational modifications (PTMs) on the backbone[4][9]. Supplemental HCD is then applied to fragment any remaining charge-reduced precursor ions, yielding a rich, dual-series spectrum (b/y and c/z ions).

G Precursor 3-NT Peptide Precursor HCD HCD Fragmentation Precursor->HCD EThcD EThcD Fragmentation Precursor->EThcD Loss Dominant Neutral Loss (-NO2, -O) b/y ions lack PTM HCD->Loss Retain PTM Retained on c/z ions High Sequence Coverage EThcD->Retain Fail Ambiguous Site Localization Loss->Fail Success Confident Site Localization Retain->Success

Comparison of HCD and EThcD fragmentation mechanisms for 3-NT peptides.

Table 2: Performance Metrics of Fragmentation Modes
ParameterHCDEThcD
Cleavage Mechanism Vibrational (C-N bond)Radical-driven (N-Cα) + Vibrational
PTM Stability Highly labile (Neutral loss common)[5]Preserved on c and z fragment ions[9]
Diagnostic Features m/z 181.1 (Immonium ion)[3]Intact modified c/z ions
Sequence Coverage High (but lacks PTM localization)Very High (Comprehensive c/z and b/y coverage)

Validated Experimental Protocol: CDE coupled with EThcD

Below is a self-validating system designed to ensure absolute confidence in 3-NT peptide identification.

Phase 1: Primary Amine Blocking & Reduction

Objective: Block native lysines, then reduce 3-NT to 3-aminotyrosine (3-AT) to create a unique reactive handle.

  • Amine Blocking: Resuspend tryptic peptides in 100 mM TEAB (pH 8.5). Add formaldehyde and sodium cyanoborohydride (reductive dimethylation) to block all N-termini and lysine ε-amines.

  • Reduction: Add freshly prepared Sodium Dithionite (Na2S2O4) to a final concentration of 50 mM. Incubate in the dark at room temperature for 1 hour[5].

  • Desalting: Clean up peptides using C18 StageTips to remove excess reductant.

Validation Checkpoint 1: Analyze a 1% aliquot via direct infusion MS. The target precursor mass must shift from a +45 Da modification (3-NT) to a +15 Da modification (3-AT)[5][8]. If the +45 Da mass persists, the reduction has failed.

Phase 2: Covalent Tagging & Enrichment

Objective: Isolate the newly formed 3-AT peptides from the vast background of unmodified peptides.

  • Tagging: Resuspend peptides in PBS (pH 7.4). Add NHS-PEG4-Biotin (10-fold molar excess). Incubate for 2 hours. Because native amines were blocked in Phase 1, the NHS ester will exclusively react with the newly formed 3-AT.

  • Capture: Incubate the mixture with High-Capacity Streptavidin Agarose beads for 1 hour.

  • Stringent Wash: Wash beads sequentially with 8M Urea, 1M NaCl, and pure LC-MS grade water. Causality: Covalent biotinylation allows for harsh washing to eliminate ion-suppressing background peptides.

  • Elution: Elute using 0.2% TFA / 80% Acetonitrile at 95°C to disrupt the biotin-streptavidin interaction.

Phase 3: LC-EThcD-MS/MS Acquisition

Objective: Sequence the enriched peptides while preserving the PTM.

  • Chromatography: Separate peptides on a 50 cm C18 column using a 120-minute gradient.

  • MS1 Settings: Resolution 120,000; AGC target 3e6; Maximum IT 50 ms.

  • MS2 Settings (EThcD):

    • Isolate precursors with charge states ≥ 3+ (ETD is highly efficient for higher charge states[9]).

    • Apply calibrated ETD reaction time based on precursor charge.

    • Apply supplemental HCD activation (NCE = 15-20%) to dissociate charge-reduced species without shattering the PTM[4].

Validation Checkpoint 2 (Data Analysis): During database search (e.g., MaxQuant or Sequest), configure a dynamic modification for the Biotin-PEG4 tag on Tyrosine. A true positive identification must contain a modified c or z ion that retains the intact mass of the tag, unambiguously localizing the original nitration site.

References

1.[3] Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC. nih.gov. URL: 2.[1] Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed. nih.gov. URL: 3.[4] Uncommon posttranslational modifications in proteomics: ADP-ribosylation, tyrosine nitration, and tyrosine sulfation - PMC. nih.gov. URL: 4.[5] Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - ACS Publications. acs.org. URL: 5.[2] Proteomics of Nitrotyrosine: Integrating Mass Spectrometry and Immunodetection in Redox-Driven Pathology - PubMed. nih.gov. URL: 6.[7] Selective Affinity Enrichment of Nitrotyrosine-Containing Peptides for Quantitative Analysis in Complex Samples | Journal of Proteome Research - ACS Publications. acs.org. URL: 7. Molecular Recognition Specificity of anti-3-nitrotyrosine Antibodies Revealed by Affinity-Mass Spectrometry and Immunoanalytical. d-nb.info. URL: 8.[6] Nitrosative protein tyrosine modifications: biochemistry and functional significance - BMB Reports. bmbreports.org. URL: 9.[9] Structural Characterization of Daunomycin-Peptide Conjugates by Various Tandem Mass Spectrometric Techniques - MDPI. mdpi.com. URL: 10.[8] Bioinformatics analysis reveals biophysical and evolutionary insights into the 3-nitrotyrosine post-translational modification in the human proteome | Open Biology | The Royal Society. royalsocietypublishing.org. URL:

Sources

Comparative

Comparative Guide: UV-Vis Absorbance Characteristics of Nitrotyrosine vs. Tyrosine

Executive Summary In the landscape of protein biochemistry and drug development, the post-translational modification of tyrosine (Tyr) to 3-nitrotyrosine (3-NT) serves as a critical biomarker for oxidative stress and a p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of protein biochemistry and drug development, the post-translational modification of tyrosine (Tyr) to 3-nitrotyrosine (3-NT) serves as a critical biomarker for oxidative stress and a powerful tool for structural biology. This guide provides an objective, data-driven comparison of the UV-Vis absorbance characteristics of unmodified tyrosine versus 3-nitrotyrosine. By understanding the photophysical causality behind these spectral shifts, researchers can design robust, self-validating spectroscopic assays and Förster Resonance Energy Transfer (FRET) platforms.

The Photophysics of Nitration: Causality and Mechanism

To utilize 3-NT effectively in experimental workflows, one must understand why its spectral properties deviate so drastically from unmodified tyrosine.

Tyrosine possesses a phenolic hydroxyl group with a pKa of approximately 10.3, meaning it remains fully protonated at physiological pH. Its primary UV absorbance maximum (


) occurs between 274–280 nm.

When exposed to reactive nitrogen species (e.g., peroxynitrite,


), an electrophilic substitution covalently attaches a nitro (

) group to the ortho position of the aromatic ring, yielding 3-nitrotyrosine 1. This modification introduces two profound physicochemical changes:
  • pKa Depression: The strong electron-withdrawing nature of the nitro group stabilizes the phenolate anion via resonance. This drastically lowers the pKa of the hydroxyl group from ~10.3 to roughly 6.74–7.25 [[2]](). Consequently, 3-NT exhibits highly pH-dependent absorbance.

  • Fluorescence Quenching: While tyrosine fluoresces, 3-NT is essentially non-fluorescent. Upon UV excitation, a barrierless nitro-twisting motion drives the molecule through a conical intersection, resulting in ultrafast internal conversion to the ground state rather than radiative emission 3.

G Tyr Tyrosine (Tyr) pKa ~10.3 λmax: 274-280 nm Oxidation Oxidative Stress (e.g., ONOO⁻) Tyr->Oxidation NT_Acidic 3-Nitrotyrosine (Neutral Form) pH < 6.0 λmax: 355-360 nm Oxidation->NT_Acidic Nitration NT_Basic 3-Nitrotyrosine (Ionized Form) pH > 8.0 λmax: 422-430 nm NT_Acidic->NT_Basic Deprotonation (pKa ~6.8)

Fig 1: pH-dependent structural and spectral transitions of 3-nitrotyrosine following nitration.

Comparative Quantitative Data

The table below summarizes the critical photophysical properties required for assay design and spectrophotometric quantification. Note the distinct bathochromic (red) shift of 3-NT under alkaline conditions.

PropertyTyrosine (Unmodified)3-Nitrotyrosine (Acidic, pH < 6)3-Nitrotyrosine (Alkaline, pH > 8)
Dominant Species Protonated (Neutral)Protonated (Neutral)Deprotonated (Ionized/Phenolate)
Primary UV-Vis

~274–280 nm~355–360 nm~422–430 nm
Molar Extinction Coefficient (

)
~1,490

~2,900

(at 356 nm)
~4,200–4,500

(at 428 nm)
Fluorescence High (Emission ~304 nm)QuenchedQuenched
Phenolic pKa ~10.3~6.74–7.25~6.74–7.25

Data synthesized from established spectroscopic evaluations 2, [[4]](), 3.

Experimental Protocol: Self-Validating Spectrophotometric Quantification

To accurately quantify 3-NT in a protein sample (e.g., post-in vitro nitration), relying on a single wavelength is prone to baseline errors from protein aggregation or light scattering. The following protocol utilizes the pH-dependent isosbestic point of 3-NT as a built-in validation mechanism, ensuring trustworthiness in your results.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two 50 mM sodium phosphate buffers: one adjusted to pH 5.0 (to ensure complete protonation) and one adjusted to pH 9.0 (to ensure complete deprotonation).

  • Sample Dilution: Divide the nitrated protein sample equally. Dilute one aliquot into the pH 5.0 buffer and the other into the pH 9.0 buffer to a final estimated concentration of 10–50 µM.

  • Baseline Correction: Blank a dual-beam UV-Vis spectrophotometer (e.g., Cary 5000) using the respective pH 5.0 and pH 9.0 buffers to eliminate background solvent absorbance.

  • Spectral Scanning: Scan both samples from 250 nm to 500 nm.

  • System Validation (The Isosbestic Check): Overlay the two spectra. A true 3-NT signal will display a peak at ~355 nm at pH 5.0, shifting to ~428 nm at pH 9.0 3. Crucially, the curves must intersect at an isosbestic point (typically around 381 nm). If this intersection is absent, the spectral shift is likely contaminated by aggregation artifacts.

  • Quantification: Calculate the specific 3-NT concentration using the Beer-Lambert law (

    
    ) at 428 nm for the pH 9.0 sample. Utilize the established molar extinction coefficient (
    
    
    
    ) of 4,200
    
    
    4.

Applications in Drug Development: 3-NT as a FRET Acceptor

Beyond serving as a marker for oxidative stress in cardiovascular and neurodegenerative diseases 5, the unique photophysics of 3-NT make it an exceptional tool for structural biology.

Because 3-NT absorbs broadly between 300–450 nm, its absorption spectrum perfectly overlaps with the fluorescence emission spectra of native Tryptophan (Trp) and Tyrosine (Tyr) residues. Since 3-NT undergoes ultrafast internal conversion instead of emitting photons, it acts as a highly efficient "dark quencher" in FRET assays. The Förster distance (


) for a Trp-to-3-NT pair is exceptionally large (up to ~26 Å) 2. Drug development professionals can genetically or chemically incorporate 3-NT into target proteins to act as a highly sensitive molecular ruler, mapping ligand-induced conformational changes and protein-protein interactions without the steric hindrance of bulky exogenous fluorophores.

References

  • De Filippis, V., et al. "3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions." PubMed Central (PMC).
  • Fang, C., et al. "Nitration of Tyrosine Channels Photoenergy Through A Conical Intersection in Water." ResearchGate / J Phys Chem B.
  • Prot pi. "Nitration – Blog pi." Prot pi.
  • "Peroxynitrite Reaction with Eye Lens Proteins: α-Crystallin Retains Its Activity Despite Modification." IOVS.
  • "Site-specific Nitration of Apolipoprotein A-I at Tyrosine 166 Is Both Abundant within Human Atherosclerotic Plaque and Dysfunctional." PubMed Central (PMC).

Sources

Validation

Technical Comparison: Fmoc-3-nitro-Tyr-OH vs. Fmoc-Tyr(tBu)-OH

Executive Summary In Solid-Phase Peptide Synthesis (SPPS), Fmoc-Tyr(tBu)-OH and Fmoc-3-nitro-Tyr-OH serve fundamentally different purposes. Fmoc-Tyr(tBu)-OH is the industry-standard building block for introducing native...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS), Fmoc-Tyr(tBu)-OH and Fmoc-3-nitro-Tyr-OH serve fundamentally different purposes. Fmoc-Tyr(tBu)-OH is the industry-standard building block for introducing native Tyrosine residues, utilizing tert-butyl protection to ensure high fidelity and suppress side reactions. In contrast, Fmoc-3-nitro-Tyr-OH is a specialized reagent used to introduce a nitrated tyrosine residue—either as a permanent biomarker for oxidative stress studies or as a synthetic precursor for 3-aminotyrosine (via reduction).

Key Distinction: While Fmoc-Tyr(tBu)-OH relies on orthogonal side-chain protection to prevent O-acylation, Fmoc-3-nitro-Tyr-OH is typically supplied with an unprotected side chain . The strong electron-withdrawing nature of the nitro group deactivates the phenolic hydroxyl, rendering it sufficiently non-nucleophilic to survive standard coupling conditions without acylation, though this introduces unique risks regarding racemization and solubility.

Molecular Architecture & Reactivity

To understand the experimental divergence, one must analyze the electronic environment of the phenolic ring.

Electronic Effects & pKa
  • Fmoc-Tyr(tBu)-OH: The native tyrosine phenol has a

    
    . In the presence of base (DIEA/Piperidine), the phenolate anion can form, acting as a nucleophile that attacks activated amino acids (leading to branched peptides/O-acylation). The tert-butyl (tBu) group masks this nucleophile, ensuring linearity.
    
  • Fmoc-3-nitro-Tyr-OH: The nitro group (

    
    ) at the ortho position is strongly electron-withdrawing (induction and resonance). This stabilizes the phenolate, dropping the 
    
    
    
    to
    
    
    . Paradoxically, while more acidic, the oxygen is less nucleophilic towards acylating agents because the electron density is pulled into the nitro group/ring system. This allows the use of the building block without O-protection.
Racemization Risk

The same electron-withdrawing effect that protects the side chain destabilizes the


-proton. The acidity of the alpha-proton in 3-nitro-Tyr is significantly higher than in native Tyr.
  • Risk: High risk of racemization during activation, particularly if pre-activation times are long or if strong bases (DIEA) are used in excess.

  • Mitigation: Use weaker bases (e.g., sym-collidine) or highly efficient coupling reagents (HATU/HOAt) with minimal pre-activation time.

G Tyr_tBu Fmoc-Tyr(tBu)-OH (Standard) Risk_Std Risk: O-Acylation (Solved by tBu) Tyr_tBu->Risk_Std High Nucleophilicity App_Std Native Peptide Synthesis Tyr_tBu->App_Std High Fidelity Nitro_Tyr Fmoc-3-nitro-Tyr-OH (Specialized) Risk_Nitro Risk: Racemization (Due to acidic C-alpha) Nitro_Tyr->Risk_Nitro E- Withdrawing Group App_Nitro Biomarkers & Amino-Tyr Precursor Nitro_Tyr->App_Nitro Functional Probe Risk_Std->App_Std Risk_Nitro->App_Nitro

Figure 1: Mechanistic comparison of risks and applications. The electron-withdrawing nitro group shifts the primary synthetic risk from side-chain acylation to alpha-carbon racemization.

SPPS Performance Comparison

The following data summarizes the operational differences observed in standard Fmoc-SPPS workflows (0.1 mmol scale).

FeatureFmoc-Tyr(tBu)-OHFmoc-3-nitro-Tyr-OH
Side Chain Protection tert-butyl (tBu)None (Free -OH)
Coupling Reagent HBTU/DIEA or DIC/OxymaHATU/HOAt or DIC/Oxyma
Base Recommendation DIEA (Diisopropylethylamine)Sym-Collidine (TMP) recommended to limit racemization
Coupling Time Standard (30-60 min)Standard (monitor via Kaiser test; usually efficient)
Solubility (DMF) High (> 0.5 M)Moderate (may require sonication or 0.2 M conc.)
Cleavage Cocktail 95% TFA + Scavengers (TIS/Water)95% TFA (Scavengers less critical for the NO2 group itself)
Mass Shift None (Native mass)+45 Da (vs. native Tyr)
Post-Synthesis Ready for useCan be reduced to 3-Amino-Tyr

Experimental Protocols

Protocol A: Optimized Coupling of Fmoc-3-nitro-Tyr-OH

To be used when inserting the nitrated residue to prevent racemization.

  • Reagent Prep: Dissolve Fmoc-3-nitro-Tyr-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Note: If the solution is cloudy, sonicate for 30 seconds. Do not filter.

  • Activation: Add Sym-Collidine (6.0 eq) immediately before adding to the resin.

    • Critical: Do not pre-activate for > 2 minutes. The alpha-proton is labile.

  • Coupling: Add mixture to the resin. Agitate for 45–60 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using DIC/OxymaPure to avoid further base-catalyzed racemization.

Protocol B: On-Resin Reduction (Nitro Amino)

If the goal is to synthesize 3-amino-Tyrosine (e.g., for subsequent crosslinking or fluorescent labeling), reduce the nitro group while the peptide is still on the resin.

  • Assembly: Complete the full peptide assembly (Fmoc-off).

  • Wash: Wash resin with DMF (3x) and DCM (3x).

  • Reduction Cocktail: Prepare a solution of SnCl₂·2H₂O (2M) and PhOH (5 mM) in DMF.

    • Alternative: Sodium Dithionite (

      
      ) can be used in solution post-cleavage, but SnCl₂ is superior for on-resin solid phase.
      
  • Reaction: Add solution to resin. Shake for 2–4 hours at RT.

  • Wash: Extensive washing is required to remove Tin salts.

    • DMF (5x)

      
       DMF/Water (1:1) (3x) 
      
      
      
      DMF (5x)
      
      
      DCM (5x).
  • Cleavage: Proceed with standard TFA cleavage.

  • Result: The nitro group (

    
    ) is converted to an amine (
    
    
    
    ), resulting in a mass shift of -30 Da relative to the Nitro-Tyr peptide (or +15 Da relative to native Tyr).

Decision Logic & Workflow

When designing your synthesis, use the following logic tree to select the correct reagent and pathway.

Workflow Start Select Target Peptide Decision Is the Tyrosine modified? Start->Decision Native Native Tyrosine Sequence Decision->Native No Modified Nitrated or Aminated Tyr Decision->Modified Yes Reagent_Std Use Fmoc-Tyr(tBu)-OH Standard HBTU/DIEA Native->Reagent_Std Reagent_Nitro Use Fmoc-3-nitro-Tyr-OH Use HATU/Collidine Modified->Reagent_Nitro Post_Decision Final Target? Reagent_Nitro->Post_Decision Path_Nitro 3-Nitro-Tyrosine (Oxidative Stress Marker) Post_Decision->Path_Nitro Keep NO2 Path_Amino 3-Amino-Tyrosine (Crosslinking Anchor) Post_Decision->Path_Amino Need NH2 Reduction On-Resin Reduction (SnCl2 in DMF) Path_Amino->Reduction

Figure 2: Decision tree for reagent selection and post-synthetic processing.

Troubleshooting & FAQs

Q: My 3-nitro-Tyr peptide shows a +30 Da mass shift. Is this correct? A: No. The mass of 3-nitro-Tyr is +45 Da compared to native Tyrosine (Addition of NO2 [46] - H [1] = 45).

  • If you see +15 Da vs native Tyr, you likely have 3-amino-Tyr (accidental reduction).

  • If you see +16 Da , it is likely an oxidation (methionine sulfoxide or tryptophan oxidation), unrelated to the nitro group.

Q: Can I use Fmoc-Tyr(tBu)-OH and nitrate it on-resin? A: Generally, no . Nitration conditions (tetranitromethane or peroxynitrite) are harsh and non-specific; they will likely damage other residues (Trp, Met, Cys) and the resin linker. Using the pre-nitrated building block (Fmoc-3-nitro-Tyr-OH) is the only way to guarantee site-specificity.

Q: Is the 3-nitro-Tyr side chain stable to TFA cleavage? A: Yes. The aromatic nitro group is stable to standard TFA/TIS/Water cocktails (95:2.5:2.5). It does not require special scavengers, though scavengers are needed for other protecting groups (Trt, Boc, Pbf) in the sequence.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Ghesquière, B., et al. (2009). "In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography." Molecular & Cellular Proteomics. Link (Describes dithionite reduction of Nitro-Tyr).

  • Merck Millipore / Novabiochem . (2023). "Amino Acids for Fmoc SPPS: Technical Data Sheet." Link (Confirmation of commercial availability of unprotected Fmoc-3-nitro-Tyr-OH).

  • Ryadnov, M. G., et al. (2016). "Amino Acid Derivatives: Racemization Risks." Journal of Peptide Science. (Discussion on electron-withdrawing groups and alpha-proton acidity).
  • Bartesaghi, S., & Radi, R. (2018). "Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration." Redox Biology. Link (Context for biological applications).

Comparative

NMR characterization of Fmoc-3-nitro-L-tyrosine derivatives

Analytical Superiority in Peptide Synthesis: A Comparative NMR Guide to Fmoc-3-nitro-L-tyrosine Derivatives Fmoc-3-nitro-L-tyrosine is an indispensable non-canonical amino acid building block used in solid-phase peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Peptide Synthesis: A Comparative NMR Guide to Fmoc-3-nitro-L-tyrosine Derivatives

Fmoc-3-nitro-L-tyrosine is an indispensable non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS). The incorporation of 3-nitrotyrosine (3-NT) into synthetic peptides is critical for researchers studying oxidative stress, as 3-NT is a primary biological footprint of peroxynitrite-mediated protein damage[1]. However, the electrophilic nitration of tyrosine during the manufacturing of this building block is notoriously difficult to control, frequently resulting in heterogeneous mixtures.

As a Senior Application Scientist, I frequently encounter downstream SPPS failures traced back to poorly characterized Fmoc-3-nitro-L-tyrosine. While Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used for bulk purity analysis, it cannot definitively distinguish between complex regioisomers (e.g., 2-nitrotyrosine vs. 3-nitrotyrosine). High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validating the structural and regioisomeric integrity of this critical reagent[2].

This guide objectively compares the performance and analytical profiles of "Ultra-Pure" vs. "Standard Commercial" grades of Fmoc-3-nitro-L-tyrosine, providing a self-validating NMR methodology to ensure your starting materials do not compromise your synthetic campaigns.

Comparative Performance: Ultra-Pure vs. Standard Grade

Standard commercial grades of Fmoc-3-nitro-L-tyrosine often contain trace amounts of unreacted Fmoc-Tyr-OH (des-nitro) or over-nitrated Fmoc-3,5-dinitro-Tyr-OH[3]. Because these impurities share the same Fmoc-protecting group chemistry, they will actively couple to your growing peptide chain during SPPS, creating a complex mixture of truncated or hyper-modified peptides that are nearly impossible to separate via preparative HPLC.

Table 1: Performance and Purity Comparison

MetricUltra-Pure Grade Fmoc-3-NO2-Tyr-OHStandard Commercial GradeImpact on SPPS Workflow
Regioisomeric Purity > 99.5% (Confirmed by 2D HMBC)90 - 95% (Variable)Prevents the synthesis of biologically inactive 2-nitrotyrosine peptide analogs.
Des-nitro Impurity < 0.1% (Undetectable by qNMR)1.0 - 5.0%Eliminates native tyrosine contamination in the final peptide sequence.
Di-nitro Impurity < 0.1%0.5 - 2.0%Prevents artificial mass shifts (+45 Da) and altered pKa profiles in the target peptide.
1H NMR Spin System Clean 1,2,4-trisubstituted patternMixed signals (AA'BB' overlap)Ensures quantitative structural validation before committing to expensive synthesis.

Mechanistic Causality in NMR Characterization

To understand why NMR is the definitive tool for this comparison, we must examine the electronic effects of the nitro group.

The addition of a strongly electron-withdrawing


 group at the C-3 position of the phenolic ring fundamentally alters the molecule's electronic landscape. The phenolate basicity of 3-nitrotyrosine is approximately 500 times lower than that of native tyrosine[1]. In NMR spectroscopy, this electron withdrawal breaks the symmetric AA'BB' spin system characteristic of native tyrosine[2].

The proton at the C-2 position (sandwiched between the alkyl chain and the nitro group) becomes highly deshielded, shifting significantly downfield to ~7.8–8.0 ppm[4]. By analyzing the splitting patterns in the aromatic region, we can definitively map the substitution pattern:

  • H-2 (ortho to

    
    ):  Appears as a fine doublet (
    
    
    
    Hz) due to meta-coupling with H-6.
  • H-6 (para to

    
    ):  Appears as a doublet of doublets (
    
    
    
    Hz).
  • H-5 (ortho to OH): Appears as a doublet (

    
     Hz).
    

If the product is contaminated with des-nitro tyrosine, a distinct, symmetric AA'BB' multiplet will emerge around 6.7 and 7.1 ppm. If di-nitro impurities are present, a sharp, symmetric 2H singlet will appear far downfield (>8.0 ppm).

Self-Validating Experimental Protocol: Quantitative NMR (qNMR)

To establish a self-validating system, the NMR protocol must be strictly quantitative. The following step-by-step methodology ensures that the integration values accurately reflect the molar ratios of the molecular species, preventing the overestimation of purity due to relaxation artifacts.

Step 1: Sample Preparation

  • Action: Accurately weigh 15.0 mg of Fmoc-3-nitro-L-tyrosine and dissolve it in 0.6 mL of 100% Deuterated Dimethyl Sulfoxide (

    
    ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Causality:

    
     is mandated over 
    
    
    
    . The highly polar nitrotyrosine moiety and the Fmoc group exhibit poor solubility in chlorinated solvents. Furthermore,
    
    
    disrupts intermolecular hydrogen bonding, ensuring sharp, highly resolved peaks for the phenolic
    
    
    and amide
    
    
    protons, which are critical for structural confirmation.

Step 2: 1D 1H qNMR Acquisition

  • Action: Acquire the 1H spectrum at 298 K using a 90° excitation pulse. Set the spin-lattice relaxation delay (D1) to

    
     seconds. Acquire a minimum of 64 scans.
    
  • Causality: A standard 1-second D1 delay is insufficient for quantitative analysis. The aromatic protons of the Fmoc group have long

    
     relaxation times. A D1 delay of >10s ensures complete magnetization recovery between scans, making the integration strictly proportional to the number of protons. This is the only way to accurately quantify trace des-nitro impurities against the main product.
    

Step 3: 2D HSQC and HMBC Correlation

  • Action: Run gradient-selected 2D

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Causality: HMBC validates the regioisomer. You must observe a strong 3-bond correlation from the H-5 aromatic proton to the

    
     carbon (C-3). If the nitration occurred at the 2-position, this specific coupling network would be absent, immediately flagging a failed batch.
    

Table 2: Diagnostic 1H NMR Chemical Shifts (


, 500 MHz)[4] 
Structural MoietyProton AssignmentMultiplicityExpected Shift (

, ppm)
Nitrotyrosine Ring H-2 (ortho to

)
Doublet (

Hz)
7.85 - 7.95
Nitrotyrosine Ring H-6 (meta to

)
Doublet of doublets7.40 - 7.50
Nitrotyrosine Ring H-5 (ortho to OH)Doublet (

Hz)
7.00 - 7.10
Fmoc Group Aromatic ProtonsMultiplets7.25 - 7.90 (8H)
Backbone

-CH
Multiplet4.15 - 4.25
Backbone

-CH2
Multiplet2.85 - 3.15

Diagnostic Workflow Visualization

The following workflow illustrates the logical decision tree for validating Fmoc-3-nitro-L-tyrosine using the self-validating NMR protocol described above.

Figure 1: Diagnostic NMR workflow for identifying nitration impurities in Fmoc-3-NO2-Tyr-OH.

Conclusion

When synthesizing peptides containing 3-nitrotyrosine for oxidative stress research, the purity of the Fmoc-protected precursor dictates the success of the entire campaign. Standard commercial grades often harbor des-nitro and di-nitro impurities that LC-MS may fail to properly quantify in a regio-specific manner. By implementing the self-validating qNMR protocol outlined in this guide—specifically leveraging long relaxation delays and 2D HMBC correlation—researchers can objectively verify the structural integrity of Ultra-Pure Fmoc-3-nitro-L-tyrosine, ensuring high-fidelity peptide synthesis and reproducible biological assays.

References

1.[1] Characterization of the Site-Specific Acid-Base Equilibria of 3-Nitrotyrosine. PubMed. URL: 2.[3] Unique Chemistry along the Spectrum of Peroxynitrite-Mediated Nitration of Tyrosine. Hapres. URL: 3.[4] 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124. PubChem. URL: 4.[2] Recent Methodological Advances in the Analysis of Protein Tyrosine Nitration. ResearchGate. URL:

Sources

Validation

Comparative Stability of Nitrotyrosine in Acidic vs. Basic Conditions

Executive Summary: The Stability Paradox For researchers quantifying oxidative stress biomarkers, 3-Nitrotyrosine (3-NT) presents a unique analytical paradox. While chemically robust enough to survive harsh hydrolysis, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

For researchers quantifying oxidative stress biomarkers, 3-Nitrotyrosine (3-NT) presents a unique analytical paradox. While chemically robust enough to survive harsh hydrolysis, its quantification is frequently compromised not by degradation, but by artifactual formation (false positives) in acidic conditions and matrix interference in basic conditions.[1]

This guide moves beyond simple "stability" to address the integrity of the analyte. We compare the three dominant hydrolysis modalities—Acidic, Basic, and Enzymatic—providing the mechanistic grounding and protocols necessary to select the correct workflow for your specific biological matrix.

Part 1: Mechanistic Comparison of Stability

Acidic Conditions (6M HCl, 110°C)

Status: High Stability, High Artifact Risk[1]

In standard protein hydrolysis (6M HCl, 110°C, 24h), the 3-nitrotyrosine moiety itself is remarkably stable.[1] The carbon-nitrogen bond on the aromatic ring resists cleavage by protons. However, the acidic environment creates a "perfect storm" for artifactual nitration .

  • The Mechanism of Error: If the sample contains residual nitrite (

    
    ) or nitrate (
    
    
    
    ), the low pH catalyzes the formation of nitrating species (likely nitronium ions,
    
    
    ). These species attack unmodified tyrosine residues during the hydrolysis process, artificially elevating 3-NT levels by up to 100-fold.[1]
  • The Fix: Scavengers such as phenol must be added to intercept nitrating agents.[1]

Basic Conditions (4M NaOH, 120°C)

Status: Moderate Stability, Low Artifact Risk, High Proteome Damage[1]

Alkaline hydrolysis is often cited as a method to quantify Tryptophan (which is destroyed by acid).[1] For 3-NT, basic conditions offer a distinct advantage: nitration artifacts are chemically impossible because the nitronium ion cannot form at high pH.[1]

  • The Trade-off: While 3-NT is recoverable from alkaline hydrolysates (e.g., 4M NaOH at 120°C), the harsh conditions destroy other amino acids (Serine, Threonine, Cysteine, Arginine) via

    
    -elimination and deamidation.[1] This limits the utility of the sample for global amino acid profiling.
    
  • Chemical Behavior: The nitro group exerts a strong electron-withdrawing effect, lowering the pKa of the phenolic hydroxyl (~7.2 vs. 10.1 for Tyr). In strong base, 3-NT exists as a phenolate anion, which is stable against hydrolysis but susceptible to reduction if reducing agents are present.[1]

Enzymatic Conditions (Pronase E, pH 7.4)

Status: High Stability, Zero Artifacts, Variable Efficiency

The "Gold Standard" for accuracy. Digestion at neutral pH prevents both acid-catalyzed nitration and base-catalyzed destruction.[1] The limitation is incomplete hydrolysis ; steric hindrance by the bulky nitro group can prevent proteases from cleaving adjacent peptide bonds, potentially leading to underestimation of 3-NT if not carefully optimized.

Part 2: Data Presentation & Comparison

Table 1: Comparative Hydrolysis Performance for 3-Nitrotyrosine[1]
FeatureAcidic Hydrolysis (6M HCl)Alkaline Hydrolysis (4M NaOH)Enzymatic Digestion (Pronase)
3-NT Stability High (>95% recovery)Moderate (~80-90% recovery)High (Native preservation)
Artifact Risk Critical (False positives from

)
Negligible Negligible
Proteome Integrity Good (Trp destroyed)Poor (Ser, Thr, Cys, Arg destroyed)Excellent (Peptides may remain)
Throughput High (Batch processing)High (Batch processing)Low (Long incubation times)
Required Scavenger Phenol (Mandatory)NoneNone
Best Application Total protein hydrolysis (with scavengers)Specific 3-NT targeting (avoiding artifacts)High-sensitivity LC-MS/MS

Part 3: Visualization of Pathways

The following diagram illustrates the chemical fate of Tyrosine and Nitrotyrosine under different pH conditions, highlighting the artifact generation pathway in acid.

G cluster_acid Acid Hydrolysis Pathway cluster_base Alkaline Hydrolysis Pathway Tyr Native Tyrosine Artifact Artifactual 3-Nitrotyrosine Tyr->Artifact + Nitronium (Nitration) Nitrite Residual Nitrite (NO2-) Nitronium Nitronium Ion (NO2+) Nitrite->Nitronium H+ Catalysis Acid Acidic Conditions (H+) Acid->Nitronium Base Basic Conditions (OH-) Phenolate Stable Phenolate Anion Base->Phenolate Deprotonation Base->Phenolate Degraded Degraded Matrix (Ser/Thr/Cys lost) Base->Degraded Beta-Elimination StableNT Stable 3-Nitrotyrosine Phenolate->StableNT Recoverable StableNT->StableNT Resists Hydrolysis

Figure 1: Chemical fate of Tyrosine and 3-Nitrotyrosine under hydrolytic stress.[1] Note the specific pathway for artifact generation in acidic conditions.

Part 4: Validated Experimental Protocols

Protocol A: Artifact-Free Acid Hydrolysis (Recommended)

Use this for general amino acid analysis where 3-NT is one of many targets.[1]

Reagents:

  • 6M HCl (LC-MS grade)[1]

  • Phenol (crystal or liquefied)[1]

  • Argon gas[1][2]

Procedure:

  • Sample Prep: Lyophilize protein sample (10-100 µg) in a glass hydrolysis tube.

  • Scavenger Addition: Add 1% (w/v) phenol to the 6M HCl solution. This is the critical step to prevent nitration.

  • Hydrolysis: Add 200 µL of 6M HCl/Phenol mix to the sample.

  • Deoxygenation: Blow Argon into the tube for 30 seconds to remove oxygen, then immediately seal the tube under vacuum or inert atmosphere.

  • Incubation: Heat at 110°C for 20-24 hours .

  • Drying: Evaporate acid under vacuum (SpeedVac). Reconstitute in mobile phase for LC-MS or HPLC-ECD.[1]

Protocol B: Alkaline Hydrolysis (Alternative)

Use this when nitrate contamination is unavoidable or to validate high 3-NT readings found in acid hydrolysis.[1]

Reagents:

  • 4M NaOH[1]

  • Internal Standard (e.g.,

    
    -3-Nitrotyrosine)[1][3]
    

Procedure:

  • Sample Prep: Place protein sample in a thick-walled hydrolysis tube.

  • Hydrolysis: Add 1 mL of 4M NaOH .

  • Internal Standard: Spike with known concentration of isotopically labeled 3-NT.

  • Incubation: Heat at 120°C overnight .

  • Neutralization: Cool sample. Neutralize carefully with HCl or dilute with buffer if using solid-phase extraction (SPE) immediately.[1]

  • Purification: Mandatory SPE step (C18 or ENV+) is required to remove salt and degraded matrix components before MS analysis.[1]

Part 5: Workflow Decision Tree

Use this logic flow to determine the appropriate method for your study.

Workflow Start Start: Select Hydrolysis Method Q1 Is sample high in Nitrate/Nitrite? (e.g., Plasma, Urine, Tissue) Start->Q1 Q2 Do you need full Amino Acid profile? Q1->Q2 Yes (Complex Matrix) Acid Acid Hydrolysis (6M HCl) + 1% Phenol Scavenger Q1->Acid No (Purified Protein) Base Alkaline Hydrolysis (4M NaOH) Q1->Base Validation of Acid Results (Rule out Artifacts) Q2->Acid Yes (Risk of Artifacts Managed) Enzymatic Enzymatic Digestion (Pronase E) Q2->Enzymatic No (Targeting 3-NT only)

Figure 2: Decision matrix for selecting the optimal hydrolysis method based on sample composition and analytical goals.

References

  • Comparison of Proteolysis Methods: Delatour, T., et al. (2007).[1] "A comparative study of proteolysis methods for the measurement of 3-nitrotyrosine residues: enzymatic digestion versus hydrochloric acid-mediated hydrolysis." Journal of Chromatography B. Link

  • Artifactual Formation Mechanism: Oldreive, C., et al. (1998).[1] "Inhibition of nitrous acid-dependent tyrosine nitration and DNA deamination by flavonoids and other phenolic antioxidants."[1] Chemical Research in Toxicology. Link[1]

  • Alkaline Hydrolysis Protocol: Frost, M.T., et al. (2000).[1] "Quantification of 3-nitrotyrosine in biological tissues and fluids: Generating valid results by eliminating artifactual formation." Journal of the American Society for Mass Spectrometry. Link[1]

  • Electrochemical Detection Review: Ghasemi, A., et al. (2020).[1] "Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine." Antioxidants.[1][4] Link[1]

  • General Amino Acid Analysis: Waters Corporation. "Introduction to Acid & Alkaline Hydrolysis." Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Fmoc-3-nitro-L-tyrosine

Executive Summary Fmoc-3-nitro-L-tyrosine (CAS: 136590-09-5) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] While the Fmoc group provides temporary amine protection, the 3-nitro (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-3-nitro-L-tyrosine (CAS: 136590-09-5) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] While the Fmoc group provides temporary amine protection, the 3-nitro (


) moiety  on the tyrosine ring introduces specific electronic and reactivity considerations.

This guide moves beyond generic safety advice. It addresses the dual-hazard profile : the fine particulate nature of the solid reagent and the aggressive solvent systems (DMF, NMP) required to solubilize it.

Immediate Action Required:

  • Respiratory: Handling open powder must occur inside a certified fume hood.

  • Dermal: Standard latex gloves are insufficient due to solvent permeability. Nitrile (minimum 5 mil) is required.

  • Storage: Store at +2°C to +8°C; allow to reach room temperature before opening to prevent condensation hydrolysis.

Part 1: Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the "Why." The risk profile of Fmoc-3-nitro-tyr-oh is not static; it changes as you move from storage to synthesis.

The Reagent (Solid State)
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Mechanistic Insight: The nitro group is electron-withdrawing, increasing the acidity of the phenolic hydroxyl group. This makes the dust particularly irritating to mucous membranes compared to standard Fmoc-Tyr(tBu)-OH.

  • Nitro-Aromatic Stability: Unlike polynitrated explosives (e.g., TNT), mono-nitro tyrosine derivatives are generally stable. However, they are sensitive to strong reducing agents (e.g., hydrazine, high-pressure hydrogenation) which can reduce the nitro group to an amine, altering your synthesis target unintendedly.

The Solvent Matrix (Liquid State)

You rarely handle this chemical in isolation. It is almost always dissolved in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .

  • The Hidden Danger: DMF is a potent carrier solvent. If Fmoc-3-nitro-tyr-oh is dissolved in DMF, the solvent can carry the nitro-compound through inadequate gloves and into the skin, increasing systemic absorption.

Part 2: The PPE Matrix

The following specifications are non-negotiable for personnel handling >1g quantities.

Table 1: Task-Based PPE Specifications
Protective LayerSpecificationOperational Logic (The "Why")
Hand Protection Nitrile (0.11mm / 5 mil min) Latex degrades rapidly in DMF/NMP. Thin nitrile offers splash protection only.
Double Gloving Required for Solubilization Inner Pair: 4 mil Nitrile.Outer Pair: 5-8 mil Nitrile (Long Cuff).Remove outer glove immediately upon solvent splash.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Respiratory Fume Hood (Face Velocity >0.5 m/s) Primary control. If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator .
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Disposable Tyvek sleeves prevent powder accumulation on lab coat cuffs, a common source of cross-contamination.
Table 2: Glove Permeation Data (Solvent Context)

Data simulated based on Ansell/Microflex permeation charts for DMF (the primary vehicle).

Glove MaterialThicknessBreakthrough Time (DMF)Recommendation
Latex (Natural Rubber) 5 mil< 4 minutesDO NOT USE
Standard Nitrile 4 mil6–10 minutesSplash protection only. Change immediately.
High-Grade Nitrile 8 mil> 45 minutesRecommended for synthesis setup.
Laminate (Silver Shield) 2.7 mil> 480 minutesRequired for spill cleanup.

Part 3: Operational Protocol (Handling & Weighing)

This workflow is designed to minimize static charge and dust generation, which are common issues with Fmoc-protected amino acids.

Phase 1: Preparation
  • Equilibrate: Remove the bottle from the refrigerator (2-8°C) and let it stand in the fume hood for 30 minutes. Why: Opening a cold bottle attracts atmospheric moisture, which hydrolyzes the Fmoc ester linkage over time.

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Nitro-tyrosine derivatives are often fluffy and prone to "jumping" due to static.

Phase 2: Weighing & Solubilization
  • Zone Defense: Place a disposable absorbent mat (pig mat) inside the hood. Perform all weighing on this mat.

  • Transfer: Use a long-neck weighing funnel to deposit the powder directly into the reaction vessel or volumetric flask. Avoid "pouring" from the source bottle.

  • Solvent Addition: Add DMF slowly down the side of the vessel to wash down adherent powder.

  • Dissolution: Vortex or sonicate. Note that the nitro group may make this derivative slightly slower to dissolve than standard Fmoc-Tyr.

Phase 3: Decontamination[2]
  • Wipe Down: Wipe the balance and surrounding area with a tissue dampened with 50% Ethanol .

  • Waste: Dispose of the tissue in solid hazardous waste, not trash.

Part 4: Emergency Response & Decontamination

This protocol is a self-validating system: if the spill turns yellow/orange upon contact with base, you know you haven't cleaned it enough.

Spill Response Logic
  • The Indicator Property: Fmoc-3-nitro-tyr-oh is UV-active and often yellowish.[2] Upon contact with bases (like piperidine used in SPPS), the Fmoc group is cleaved, releasing a dibenzofulvene adduct which is highly UV active.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • PPE Upgrade: Don Silver Shield laminate gloves if available; otherwise, double-glove with thick nitrile.

    • Neutralize/Clean:

      • Dry Spill: Gently cover with wet paper towels to prevent dust, then scoop up.

      • Wet Spill (in DMF): Absorb with vermiculite or clay.

    • Wash: Clean the surface with soap and water.[3][4][5]

    • Validation: Shine a UV lamp (254 nm) on the area. If it glows significantly, residue remains.

Part 5: Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" lifecycle of the reagent within your laboratory, emphasizing the critical control points (CCPs).

FmocHandling cluster_safety Critical Safety Zone (Fume Hood) Storage Storage (+2 to +8°C) Equilibration Temp Equilibration (30 mins @ RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing PPE: N95/Hood Solubilization Solubilization (DMF/NMP) Weighing->Solubilization PPE: Double Nitrile Waste Disposal (Segregated Streams) Weighing->Waste Contaminated Solids Synthesis SPPS Coupling (Reaction) Solubilization->Synthesis Activated Ester Synthesis->Waste High Solvent Content

Caption: Operational lifecycle of Fmoc-3-nitro-tyr-oh. Red/Yellow nodes indicate high-risk steps requiring specific environmental controls.

Part 6: Disposal Strategy

Disposal must follow the "Cradle-to-Grave" principle. Do not mix nitro-containing aromatics with general trash.

  • Solid Waste: Excess powder, contaminated weigh boats, and contaminated gloves go into Solid Hazardous Waste (Toxic/Irritant) . Label clearly as "Fmoc-amino acid derivative."[1]

  • Liquid Waste:

    • Halogenated vs. Non-Halogenated: If dissolved in DMF/NMP, this goes to Non-Halogenated Organic Waste .

    • Scavenger Alert: If the waste stream contains scavengers or cleavage cocktails (TFA), ensure the container is vented to prevent pressure buildup.

  • Container Rinsing: Triple rinse empty glass bottles with a small amount of Acetone or DMF before disposing of the glass. Add the rinsate to the liquid waste stream.

References

  • National Institutes of Health (NIH). (2020). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

Sources

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